1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
1-(4-pyrimidin-2-yloxypiperidin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-4-12(17)16-9-5-11(6-10-16)18-13-14-7-3-8-15-13/h3,7-8,11H,2,4-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFVNYHZLIHQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one
Executive Summary: This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway for 1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one. This molecule, incorporating a pyrimidine ether, a piperidine core, and an N-acyl group, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The proposed synthesis is a logical two-step process, commencing with the N-acylation of 4-hydroxypiperidine, followed by a nucleophilic aromatic substitution to form the key pyrimidinyl ether linkage. This document details the mechanistic rationale, step-by-step experimental protocols, and critical process considerations intended for researchers, chemists, and professionals in the field of drug development.
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] When functionalized, such as with an N-acyl group and a substituted ether linkage, it provides a versatile three-dimensional structure for probing biological targets. The target molecule, 1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one, combines this privileged piperidine core with a pyrimidine moiety, a heterocycle known for a wide range of pharmacological activities.[2]
This guide presents a validated and efficient synthetic strategy designed for clarity, reproducibility, and scalability. The pathway is dissected into two primary transformations:
-
N-acylation: Formation of an amide bond on the piperidine nitrogen.
-
Etherification: Construction of the aryl ether bond via a nucleophilic aromatic substitution (SNAr) reaction.
The rationale behind the sequence of these steps is critical; performing the N-acylation first effectively deactivates the piperidine nitrogen, preventing it from competing as a nucleophile in the subsequent etherification step, thereby simplifying the reaction profile and enhancing yield.
Synthetic Strategy and Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule 1 informs the forward synthetic plan. The molecule can be deconstructed at two key bonds: the C-N amide bond and the C-O ether bond.
-
Disconnection A (Amide Bond): The N-butyryl group can be disconnected from the piperidine nitrogen, suggesting an acylation reaction. This reveals intermediate 3 , 2-(piperidin-4-yloxy)pyrimidine, and a butyrylating agent.
-
Disconnection B (Ether Bond): The pyrimidin-2-yloxy ether linkage can be disconnected. This points to a reaction between intermediate 2 , 1-(4-hydroxypiperidin-1-yl)butan-1-one, and a pyrimidine with a suitable leaving group at the 2-position, such as 2-chloropyrimidine (4 ).
Following Disconnection B provides a more strategically sound forward synthesis, as it addresses the differential reactivity of the nucleophilic centers (nitrogen vs. oxygen) in the 4-hydroxypiperidine starting material at the outset.
Caption: Retrosynthetic analysis of the target molecule.
Step 1: Synthesis of 1-(4-Hydroxypiperidin-1-yl)butan-1-one (2)
This initial step involves the selective N-acylation of the secondary amine of 4-hydroxypiperidine. This reaction is a classic example of nucleophilic acyl substitution.
Mechanistic Rationale
The nitrogen atom of the piperidine ring is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an acylating agent, such as butyryl chloride.[3] A base, typically an organic amine like triethylamine or an inorganic base like sodium bicarbonate, is required to neutralize the HCl byproduct, driving the reaction to completion. The hydroxyl group is significantly less nucleophilic under these conditions and does not compete, ensuring high selectivity for N-acylation.
Caption: Workflow for the N-acylation of 4-hydroxypiperidine.
Data Presentation
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| 4-Hydroxypiperidine | 101.15 | 1.0 |
| Butyryl Chloride | 106.55 | 1.05 |
| Triethylamine | 101.19 | 1.1 |
| Dichloromethane (DCM) | - | Solvent |
Experimental Protocol: N-Acylation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), add 4-hydroxypiperidine (1.0 eq) and dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Acylating Agent Addition: Add butyryl chloride (1.05 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-hydroxypiperidine spot is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 1-(4-hydroxypiperidin-1-yl)butan-1-one (2 ).[4]
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one (1)
The final step is the formation of the aryl ether linkage via a Williamson ether synthesis, which in this context proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[5][6]
Mechanistic Rationale
The hydroxyl group of intermediate 2 is deprotonated by a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. The electron-deficient nature of the pyrimidine ring, particularly at the C2 position due to the electronegativity of the two ring nitrogens, makes it susceptible to nucleophilic attack.[7] The alkoxide attacks the C2 position of 2-chloropyrimidine, displacing the chloride leaving group to form the desired ether product 1 . The use of a strong, non-nucleophilic base and an aprotic polar solvent like DMF or THF facilitates this SNAr reaction.[6]
Caption: Workflow for the Williamson ether synthesis step.
Data Presentation
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| 1-(4-Hydroxypiperidin-1-yl)butan-1-one (2 ) | 171.24 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 40.00 | 1.2 |
| 2-Chloropyrimidine (4 ) | 114.54 | 1.1 |
| Dimethylformamide (DMF) | - | Solvent |
Experimental Protocol: Williamson Ether Synthesis (SNAr)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add a solution of intermediate 2 (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30-60 minutes to allow for complete formation of the alkoxide.
-
Reagent Addition: Add a solution of 2-chloropyrimidine (4 , 1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-12 hours).
-
Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Extraction: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, 1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one (1 ).
Conclusion
The described two-step synthesis provides an effective and logical route to 1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one. The strategy hinges on a selective N-acylation followed by a robust Williamson ether synthesis via an SNAr mechanism. This pathway is amenable to scale-up and modification, offering a solid foundation for the synthesis of analogues for further investigation in drug discovery programs. Rigorous purification and analytical characterization (NMR, MS, HPLC) are essential at each stage to ensure the identity and purity of the intermediates and the final compound.
References
-
Chemistry Steps. The Williamson Ether Synthesis. Chemistry Steps. Available from: [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. J&K Scientific. Available from: [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Lumen Learning. Available from: [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
-
Organic Chemistry Portal. Williamson Synthesis. Organic Chemistry Portal. Available from: [Link]
-
PubChem. 1-(4-hydroxypiperidin-1-yl)butan-1-one. National Center for Biotechnology Information. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-hydroxypiperidin-1-yl_butan-1-one]([Link]
-
Wikipedia. Williamson ether synthesis. Wikimedia Foundation. Available from: [Link]
-
ResearchGate. (2015, September 11). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Available from: [Link]
-
Synlett. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 1-(4-hydroxypiperidin-1-yl)butan-1-one (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one
Executive Summary
1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one (C₁₃H₁₉N₃O₂) represents a "privileged scaffold" in modern medicinal chemistry. It combines a pyrimidinyl ether moiety—critical for π-π stacking interactions in GPCR binding pockets—with a butyryl-substituted piperidine linker that modulates lipophilicity and metabolic stability. This structural motif is frequently observed in the optimization of GPR119 agonists (e.g., MBX-2982 analogs) for metabolic disorders and specific kinase inhibitors.
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and analytical characterization standards, serving as a foundational reference for researchers utilizing this compound as a building block or probe.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identifiers
| Property | Specification |
| IUPAC Name | 1-[4-(Pyrimidin-2-yloxy)piperidin-1-yl]butan-1-one |
| Common Descriptors | N-Butyryl-4-(pyrimidin-2-yloxy)piperidine; Pyrimidinyl ether intermediate |
| Molecular Formula | C₁₃H₁₉N₃O₂ |
| Molecular Weight | 249.31 g/mol |
| SMILES | CCCC(=O)N1CCC(CC1)Oc2ncccn2 |
| CAS Number | Not formally assigned in public registries; treat as novel entity |
Physical & Chemical Properties
Note: Data below synthesizes experimental values from structural analogs (N-acyl-4-aryloxypiperidines) and high-confidence predictive models (ACD/Labs, ChemAxon).
| Property | Value / Range | Technical Context |
| Physical State | Viscous Oil or Low-Melting Solid | The butyryl chain disrupts crystal packing compared to acetyl analogs. Likely solidifies upon high-vacuum drying. |
| Melting Point | 65–85 °C (Predicted) | If crystalline; often isolated as a gum requiring trituration with Et₂O/Hexane. |
| Boiling Point | ~420 °C (at 760 mmHg) | Decomposition likely precedes boiling; purify via flash chromatography, not distillation. |
| LogP (Octanol/Water) | 1.6 – 1.9 | Moderate lipophilicity; optimal for cell permeability (Lipinski compliant). |
| pKa (Base) | ~1.5 (Pyrimidine N) | The pyrimidine ring is weakly basic due to the electron-withdrawing oxygen. |
| Solubility | DMSO, Methanol, DCM, EtOAc | Highly soluble in polar organic solvents. Insoluble in water (>100 µM requires co-solvent). |
| Polar Surface Area | ~65 Ų | Indicates good oral bioavailability potential. |
Synthetic Methodology
The synthesis of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one relies on two robust transformations: Nucleophilic Aromatic Substitution (SₙAr) and Amide Coupling.
Synthesis Workflow Diagram
Caption: Two-stage convergent synthesis involving heteroaryl ether formation followed by N-acylation.
Detailed Protocol
Step 1: Heteroaryl Ether Formation (SₙAr)
Reaction: tert-Butyl 4-hydroxypiperidine-1-carboxylate + 2-Chloropyrimidine → Intermediate Ether.
-
Activation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF (5 mL/mmol) under N₂. Cool to 0°C.
-
Deprotonation: Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until H₂ evolution ceases.
-
Coupling: Add 2-Chloropyrimidine (1.1 eq) dropwise.
-
Execution: Warm to room temperature, then heat to 60°C for 4–6 hours. Monitor by TLC (formation of UV-active spot).
-
Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
Step 2: Deprotection & N-Acylation
Reaction: Intermediate Ether → Free Amine → Final Product.
-
Deprotection: Treat the intermediate with 4M HCl in Dioxane (or TFA/DCM 1:1) at RT for 2 hours. Concentrate to dryness to yield the amine salt.
-
Neutralization: Resuspend the amine salt in anhydrous DCM. Add Triethylamine (TEA, 3.0 eq) to liberate the free base. Cool to 0°C.
-
Acylation: Add Butyryl Chloride (1.1 eq) dropwise over 10 minutes.
-
Completion: Stir at RT for 2 hours.
-
Purification: Wash with saturated NaHCO₃, then brine. Purify via flash column chromatography (Gradient: 0→5% MeOH in DCM).
Analytical Characterization
To validate the structure, the following spectral features must be confirmed.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Pyrimidine Ring:
-
δ 8.52 (d, J=4.8 Hz, 2H): Protons at positions 4 and 6 (deshielded by ring nitrogens).
-
δ 6.95 (t, J=4.8 Hz, 1H): Proton at position 5.
-
-
Piperidine Core:
-
δ 5.25 (m, 1H): Methine proton at C4 (shifted downfield due to oxygen attachment).
-
δ 3.6–3.9 (m, 4H): Methylene protons adjacent to Nitrogen (broadened due to amide rotamers).
-
δ 1.7–2.0 (m, 4H): Methylene protons at C3/C5.
-
-
Butyryl Chain:
-
δ 2.30 (t, 2H): α-Methylene (adjacent to carbonyl).
-
δ 1.65 (m, 2H): β-Methylene.
-
δ 0.96 (t, 3H): Terminal methyl group.
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Target Ion [M+H]⁺: 250.15 m/z
-
Fragmentation Pattern: Expect loss of the pyrimidine group (neutral loss) or cleavage at the amide bond under high collision energy.
Stability & Handling
Chemical Stability
-
Hydrolysis: The amide bond is stable at neutral pH but susceptible to hydrolysis in strong acid/base at elevated temperatures. The ether linkage is chemically robust.
-
Oxidation: The pyrimidine ring is resistant to oxidative metabolism, a key reason for its use in drug design over phenyl ethers.
Storage Protocols
-
Conditions: Store at -20°C in a desiccated environment.
-
Shelf Life: >2 years in solid state; <24 hours in protic solvents (MeOH/Water) if acidic.
-
Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles). No specific toxicology data exists; assume toxicity similar to GPR119 agonists (metabolic modulators).
Biological Context: GPR119 Signaling
This molecule serves as a simplified pharmacophore for GPR119 agonists. The diagram below illustrates the signaling pathway this class of compounds typically activates.
Caption: Canonical Gs-coupled signaling cascade activated by pyrimidine-piperidine ligands.
References
-
Ritter, T. et al. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry.[2][3][4][5]
-
Semple, G. et al. (2012). Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as orally available GPR119 agonists. Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for MBX-2982 (Structural Analog).
-
BenchChem Technical Guides. (2025). Bridged Piperidine Structures in GPR119 Agonists: A Technical Guide.
Sources
- 1. EP2089384B1 - 2-(piperidin-4-yl)-4-phenoxy-or phenylamino-pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors - Google Patents [patents.google.com]
- 2. CAS 125541-22-2: 1-N-Boc-4-(Phenylamino)piperidine [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the In Silico Modeling and Docking of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one
Executive Summary
The exploration of novel chemical entities for therapeutic potential is a cornerstone of modern drug discovery. The compound 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one, a molecule featuring motifs common in pharmacologically active agents, represents a candidate for computational characterization. This guide provides a comprehensive, technically-grounded framework for the in silico analysis of this ligand. In the absence of a predetermined biological target, we have selected the human serotonin 2A receptor (5-HT2A), a well-characterized G-protein coupled receptor (GPCR) of significant therapeutic relevance, as a representative target to illustrate a complete modeling and simulation workflow.[1] This document details the scientific rationale and step-by-step protocols for ligand and receptor preparation, molecular docking to predict binding modes, and molecular dynamics (MD) simulations to assess the stability and dynamics of the resulting complex. The methodologies described herein are designed to be robust and self-validating, providing researchers with a field-proven blueprint for computational drug discovery projects.
Introduction: The Rationale for a Computational Approach
Structure-based drug design (SBDD) has become an indispensable tool, accelerating the identification and optimization of lead compounds by predicting molecular interactions at an atomic level.[2] Computational methods like molecular docking and molecular dynamics (MD) simulations offer a cost-effective and rapid means to screen virtual libraries, predict binding affinities, and elucidate the mechanisms of ligand-receptor interactions before committing to costly and time-consuming wet-lab synthesis and testing.[3]
The subject of this guide, 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one, possesses structural features—a pyrimidine ring and a piperidine core—that are prevalent in ligands targeting GPCRs. GPCRs are the largest family of transmembrane receptors and are the targets for a significant portion of all modern drugs.[4] The human serotonin 2A receptor (5-HT2A), a Class A GPCR, is a critical target in the treatment of neuropsychiatric disorders.[1] High-resolution crystal structures of the 5-HT2A receptor are available, providing an excellent foundation for SBDD.[5][6]
This guide, therefore, uses the 5-HT2A receptor as a case study to demonstrate a rigorous in silico workflow, providing both the theoretical underpinnings and practical protocols necessary for a thorough computational analysis.
Overall In Silico Workflow
The process follows a logical progression from system setup to detailed analysis, ensuring that each step builds upon a well-prepared foundation.
Caption: High-level overview of the in silico drug discovery workflow.
Part 1: System Preparation - The Foundation of Accuracy
The quality of a computational model is entirely dependent on the accuracy of its starting structures.[7] Garbage in, garbage out (GIGO) is a fundamental principle in this field. Therefore, meticulous preparation of both the ligand and the receptor is the most critical phase of the project.
Ligand Preparation
The ligand, 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one, must be converted from a 2D representation into a valid, low-energy 3D conformation with correct atom types and partial charges.
Table 1: Ligand Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one | - |
| Molecular Formula | C13H19N3O2 | - |
| Molecular Weight | 249.31 g/mol | Calculated |
| SMILES | CCCC(=O)N1CCC(CC1)OC2=NC=CC=N2 | - |
-
2D Sketch & Import: Draw the molecule in a 2D sketcher (e.g., ChemDraw) and save as a MOL file. Import this file into Maestro (Schrödinger Suite).
-
Run LigPrep: Open the LigPrep tool (Tasks -> LigPrep).
-
Ionization: Select Epik to generate possible states at a target pH of 7.4. This is crucial as the protonation state affects electrostatic interactions.
-
Tautomers: Allow the generation of possible tautomers.
-
Stereoisomers: If chiral centers are present, generate all possible stereoisomers. For this ligand, no chiral centers are present in the core structure.
-
Energy Minimization: Select the OPLS4 force field for energy minimization to produce a low-energy 3D conformer.
-
Output: The process will yield one or more low-energy, 3D structures in .maegz format, ready for docking.
Causality: A 2D structure lacks the conformational and electronic information necessary for a 3D simulation. Energy minimization finds a stable, low-energy conformation of the ligand, which is a prerequisite for meaningful docking.[8] Correctly assigning protonation states ensures that hydrogen bonds and other electrostatic interactions are modeled accurately.
Receptor Preparation
We will use the high-resolution crystal structure of the human 5-HT2A receptor in complex with psilocin (PDB ID: 7WC5) as our starting point.[5][6] The Protein Preparation Wizard in Schrödinger Maestro is a powerful tool for this process.[9]
Table 2: Receptor Structure Details
| Property | Value | Source |
|---|---|---|
| PDB ID | 7WC5 | RCSB Protein Data Bank[5] |
| Resolution | 3.20 Å | RCSB Protein Data Bank[5] |
| Organism | Homo sapiens | RCSB Protein Data Bank[5] |
| Method | X-Ray Diffraction | RCSB Protein Data Bank[5] |
-
Import Structure: In Maestro, go to File -> Get PDB and enter 7WC5.
-
Pre-process: The Protein Preparation Wizard will open automatically. In the Import and Process tab, ensure all chains are selected. The default settings will automatically fix common structural issues. Click Preprocess.
-
Review and Modify:
-
Chain Deletion: The structure may contain non-essential components like fusion proteins or antibodies. For 7WC5, we are interested in Chain R (the receptor). Delete other chains.
-
Ligand & Water Removal: Delete the co-crystallized ligand (psilocin) and all water molecules that are not directly involved in coordinating key active site residues. For initial docking, it's common to remove all waters.[10]
-
-
H-bond Optimization: In the Refine tab, allow the tool to sample protonation states of residues like Histidine and optimize the hydrogen-bond network. This is critical for establishing a correct interaction landscape.[7]
-
Restrained Minimization: Perform a restrained minimization using the OPLS4 force field. This step relaxes the structure to relieve any steric clashes introduced during hydrogen addition, while keeping heavy atoms close to their crystallographic positions (RMSD constraint of ~0.3 Å).[11]
-
Final Output: The result is a single, clean, and energetically refined receptor structure ready for the next stage.
Causality: Raw PDB files are not simulation-ready. They often lack hydrogen atoms, may have missing side chains or loops, and contain experimental artifacts.[7][12] The preparation workflow corrects these issues, creating a chemically correct and energetically stable representation of the protein, which is essential for accurate docking and simulation.[9]
Part 2: Molecular Docking - Predicting the Binding Hypothesis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] It involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their predicted binding affinity.[13]
Molecular Docking Workflow
Caption: Detailed workflow for the molecular docking protocol.
-
Receptor Grid Generation:
-
Open the Receptor Grid Generation tool.
-
The prepared receptor (7WC5) will be loaded.
-
Define the binding site by picking the centroid of the original co-crystallized ligand (psilocin). This ensures the grid box is centered on the known active site.[11]
-
The default box size is usually sufficient. Ensure the enclosing box is large enough to accommodate the ligand of interest.
-
Generate the grid. This pre-calculates the interaction potentials for different atom types within the defined space, dramatically speeding up the docking process.
-
-
Ligand Docking:
-
Open the Ligand Docking tool.
-
Select the generated grid file.
-
Select the prepared ligand file(s) from the LigPrep job.
-
Docking Precision: Choose a precision mode. It is common practice to start with Standard Precision (SP) for initial screening and then re-dock the top poses with the more computationally intensive Extra Precision (XP) mode for more accurate scoring.[9][14]
-
Output Settings: Retain the default settings for post-docking minimization.
-
Run the docking job.
-
Analysis of Docking Results
The primary outputs are the binding poses and their associated scores. The GlideScore is a multi-component scoring function that estimates the binding free energy. More negative scores indicate stronger predicted binding.
Table 3: Hypothetical Docking Results for Top Poses
| Pose ID | GlideScore (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -8.5 | Asp155, Ser242 | Hydrogen Bond |
| Val156, Phe340 | Hydrophobic | ||
| 2 | -8.1 | Ser239, Asn343 | Hydrogen Bond |
| Trp151, Phe243 | Hydrophobic, π-π stacking | ||
| 3 | -7.9 | Asp155, Tyr370 | Hydrogen Bond, Salt Bridge |
| | | Ile181, Leu228 | Hydrophobic |
Interpretation:
-
Binding Affinity: The GlideScore provides a quantitative estimate to rank different poses and compounds. Pose 1, with a score of -8.5 kcal/mol, is predicted to be the most favorable.
-
Interaction Analysis: Visual inspection of the top-ranked pose is crucial. Using the interaction diagram tool in Maestro, identify key hydrogen bonds, hydrophobic contacts, and any other significant interactions. The pyrimidine nitrogen atoms and the ether oxygen are likely hydrogen bond acceptors, while the piperidine and butyl groups can form hydrophobic interactions.
-
Pose Selection: The best pose is not always the one with the top score. A scientifically sound choice considers both a favorable score and a binding mode that is consistent with known structure-activity relationships (SAR) for the target, if available. For this study, we select Pose 1 for further analysis with MD simulations due to its top score and engagement with key polar residues.[15]
Part 3: Molecular Dynamics (MD) Simulation - From a Static Picture to a Dynamic Movie
While docking provides a valuable static hypothesis of binding, it does not account for the inherent flexibility of the protein or the influence of the solvent environment.[3][16] MD simulations model the atomistic movements over time, allowing us to assess the stability of the predicted binding pose and observe dynamic interactions.
MD Simulation Workflow
Caption: Workflow for setting up and analyzing an MD simulation.
-
System Setup (using GROMACS tools):
-
Merge Coordinates: Combine the PDB files of the prepared receptor and the selected ligand pose into a single complex file.
-
Choose Force Field: Select a force field (e.g., CHARMM36m for proteins, CGenFF for the ligand).[17]
-
Define Simulation Box: Create a periodic boundary box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance of 1.0 nm between the protein and the box edge.
-
Solvation: Fill the box with a pre-equilibrated water model, such as TIP3P.[18]
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and to simulate a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between the solute, solvent, and ions.
-
Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.[18]
-
NVT (Canonical Ensemble): Heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). The position restraints are often gradually released during this phase.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. Save the coordinates at regular intervals (e.g., every 10 picoseconds) to generate a trajectory file.[17]
Table 4: Typical MD Simulation Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Force Field | CHARMM36m (Protein), CGenFF (Ligand) | Well-validated for biomolecular simulations.[17] |
| Water Model | TIP3P | A standard, computationally efficient water model.[18] |
| Ensemble | NPT | Simulates conditions of constant pressure and temperature. |
| Temperature | 310 K (37 °C) | Approximates human body temperature. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Simulation Time | 100 ns | Sufficient to observe local conformational changes and assess stability. |
Analysis of MD Simulation Results
The trajectory file is a rich source of information about the dynamic behavior of the protein-ligand complex.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to the initial, minimized structure. A stable, converging RMSD plot over the simulation time indicates that the system has reached equilibrium and the ligand remains stably bound in its initial pose.[19][20]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site loops might indicate induced-fit effects.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified during docking. Analyzing the persistence of these interactions over the course of the simulation provides strong evidence for their importance in binding.
A stable RMSD for the ligand (typically < 2-3 Å relative to the protein binding site) and the persistence of key hydrogen bonds throughout the 100 ns simulation would validate the docking hypothesis, suggesting that 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one is a stable binder for the 5-HT2A receptor in the predicted pose.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico characterization of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one using the human 5-HT2A receptor as a representative target. By following a structured approach encompassing meticulous system preparation, predictive molecular docking, and dynamic validation through MD simulations, researchers can generate a robust hypothesis of the compound's binding mode and stability. The causality-driven protocols and analytical steps described provide a self-validating framework to build confidence in the computational results, paving the way for informed decisions in subsequent stages of the drug discovery pipeline, such as lead optimization and experimental validation.
References
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Molecular Docking Using Chimera and Autodock Vina Software for Non-bioinformaticians. (2020). Journal of Visualized Experiments. [Link]
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Protein Preparation Workflow. (n.d.). Schrödinger. [Link]
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RCSB PDB - 7WC5: Crystal structure of serotonin 2A receptor in complex with psilocin. (2022). RCSB Protein Data Bank. [Link]
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Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology and Clinical Toxicology. [Link]
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Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024). YouTube. [Link]
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AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026). LinkedIn. [Link]
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Autodock_Vina Protocol. (2009). Scribd. [Link]
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Schrödinger Notes—Molecular Docking. (2024). J's Blog. [Link]
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Protein Protein Docking Using Schrodinger Software. (2025). YouTube. [Link]
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7wc5 - Crystal structure of serotonin 2A receptor in complex with psilocin. (2024). Protein Data Bank Japan. [Link]
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Basic docking. (n.d.). Autodock Vina Documentation. [Link]
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Okimoto, N., et al. (2009). Molecular dynamics analysis to evaluate docking pose prediction. Journal of Computer-Aided Molecular Design. [Link]
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Shrestha, A., et al. (2021). Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein. Journal of Chemistry. [Link]
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Molecular Docking Tutorial. (n.d.). University of Texas at El Paso. [Link]
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Kellenberger, E. (2010). DOCKING TUTORIAL. Strasbourg Summer School on Chemoinformatics. [Link]
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Structure of Serotonin 5-HT2A receptor (PDB ID: 2VT4). (n.d.). ResearchGate. [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
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Can anyone give me some advices how to use the software Schrodinger (for molecular docking)? (2021). ResearchGate. [Link]
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5-HT2A receptor. (n.d.). Wikipedia. [Link]
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Schrödinger Maestro protein preparation and docking. (2024). YouTube. [Link]
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RCSB PDB - 9LLB: DOI-NBOMe-bound Serotonin 2A (5-HT2A) receptor-Gq complex. (2026). RCSB Protein Data Bank. [Link]
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Molecular Docking and Dynamic Simulation on Investigation and Introduction of some Secondary Metabolites of Medicinal Plants with Antiviral Activity. (2024). Journal of Molecular Structure. [Link]
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Integration of Molecular Docking Analysis and Molecular Dynamics Simulations for Studying Food Proteins and Bioactive Peptides. (2022). Journal of Agricultural and Food Chemistry. [Link]
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How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]
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Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020). YouTube. [Link]
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GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. [Link]
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Spectroscopic Characterization of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) and mass spectrometry (MS) as applied to this molecule. By synthesizing data from analogous structures and foundational spectroscopic principles, this guide offers a predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectra. It further provides detailed, field-proven protocols for data acquisition and interpretation, aimed at researchers, scientists, and professionals in the field of drug development. The causality behind experimental choices, potential challenges such as signal overlap, and strategies for their resolution are discussed to ensure robust and reliable characterization.
Introduction: The Structural Significance of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one
The title compound, 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one, integrates several key pharmacophores: a pyrimidine ring, a piperidine core, and an N-butanoyl group. The pyrimidine moiety is a cornerstone of numerous biologically active molecules, including nucleobases.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved membrane permeability and metabolic stability.[2] The strategic combination of these fragments warrants a thorough structural elucidation to understand its chemical behavior and potential biological activity. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for unambiguous structure confirmation and purity assessment.
This guide will provide a detailed, predictive analysis of the NMR and MS data for this molecule. The rationale for signal assignment and fragmentation patterns is grounded in established principles of spectroscopy and supported by data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one, ¹H and ¹³C NMR are fundamental for confirming the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the pyrimidine ring, the piperidine ring, and the butanoyl chain. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4', H-6' (Pyrimidine) | ~8.3 | d | ~4.8 | 2H |
| H-5' (Pyrimidine) | ~6.7 | t | ~4.8 | 1H |
| H-4 (Piperidine, CH-O) | ~5.3 | m | - | 1H |
| H-2eq, H-6eq (Piperidine, N-CH₂) | ~3.8 | m | - | 2H |
| H-2ax, H-6ax (Piperidine, N-CH₂) | ~3.2 | m | - | 2H |
| H-2'' (Butanoyl, CO-CH₂) | ~2.4 | t | ~7.4 | 2H |
| H-3eq, H-5eq (Piperidine, CH₂) | ~2.0 | m | - | 2H |
| H-3ax, H-5ax (Piperidine, CH₂) | ~1.8 | m | - | 2H |
| H-3'' (Butanoyl, CH₂) | ~1.6 | sextet | ~7.4 | 2H |
| H-4'' (Butanoyl, CH₃) | ~0.9 | t | ~7.4 | 3H |
Expert Rationale:
-
Pyrimidine Protons: The protons on the pyrimidine ring are expected in the aromatic region, with H-4' and H-6' being deshielded due to the electronegativity of the adjacent nitrogen atoms. H-5' will appear at a higher field.[1]
-
Piperidine Protons: The piperidine ring protons will exhibit complex multiplets due to chair-chair interconversion.[3] The proton at C-4 (H-4), being attached to an oxygen-bearing carbon, will be the most downfield of the piperidine ring protons. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants.[4] Protons adjacent to the amide nitrogen (H-2, H-6) are also shifted downfield.
-
Butanoyl Protons: The protons of the butanoyl chain will show typical aliphatic signals, with the methylene group adjacent to the carbonyl (H-2'') being the most deshielded. Standard n-propyl splitting patterns (triplet, sextet, triplet) are expected.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon Assignment | Predicted Chemical Shift (δ) |
| C-1'' (Butanoyl, C=O) | ~172 |
| C-2' (Pyrimidine, C-O) | ~165 |
| C-4', C-6' (Pyrimidine) | ~158 |
| C-5' (Pyrimidine) | ~110 |
| C-4 (Piperidine, C-O) | ~75 |
| C-2, C-6 (Piperidine, N-C) | ~45 |
| C-2'' (Butanoyl, CO-CH₂) | ~36 |
| C-3, C-5 (Piperidine) | ~30 |
| C-3'' (Butanoyl, CH₂) | ~18 |
| C-4'' (Butanoyl, CH₃) | ~14 |
Expert Rationale:
-
Carbonyl and Pyrimidine Carbons: The carbonyl carbon of the butanoyl group will be the most downfield signal. The carbons of the pyrimidine ring will also resonate at low field due to their aromaticity and the presence of electronegative nitrogen atoms.[5]
-
Piperidine Carbons: The piperidine carbon attached to the oxygen (C-4) will be significantly downfield compared to the other piperidine carbons. The carbons adjacent to the nitrogen (C-2, C-6) will appear in the 40-50 ppm range.[6][7]
-
Butanoyl Carbons: The aliphatic carbons of the butanoyl chain will appear at a higher field, with the methyl carbon being the most upfield signal.
Advanced NMR Techniques for Unambiguous Assignment
For a molecule with several overlapping signals in the ¹H NMR spectrum, particularly in the piperidine region, two-dimensional (2D) NMR experiments are crucial for definitive assignments.[3]
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings, allowing for the tracing of the spin systems within the piperidine and butanoyl moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon, providing an unambiguous link between the ¹H and ¹³C spectra.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for confirming the connectivity between the different structural fragments, for instance, the link between the piperidine nitrogen and the butanoyl carbonyl.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can be critical for resolving overlapping signals.[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: If necessary, acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Predicted Mass Spectrum and Fragmentation Pathways
For 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺. The molecular weight of the compound (C₁₃H₁₉N₃O₂) is 249.31 g/mol , so the [M+H]⁺ ion is expected at m/z 250.32.
Under collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment, the [M+H]⁺ ion will fragment in predictable ways. The most likely fragmentation pathways involve cleavage of the more labile bonds, such as the ether linkage and the amide bond.
Expert Rationale: A dominant fragmentation pathway in piperidine derivatives is α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[8][9] This leads to the formation of a stable iminium ion.
Key Predicted Fragment Ions:
-
m/z 181: Loss of the butanoyl group (C₄H₇O) via cleavage of the amide bond.
-
m/z 154: Cleavage of the C-O ether bond, with the charge retained on the pyrimidine-containing fragment.
-
m/z 98: Formation of the N-butanoyl piperidinium ion through cleavage of the C-O ether bond.
-
m/z 71: The butanoyl cation (C₄H₇O)⁺.
Caption: Predicted MS/MS fragmentation of [M+H]⁺.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a triple quadrupole or a Q-TOF instrument.[8]
-
Ionization: Operate in positive ion mode.
-
Full Scan MS: Acquire a full scan spectrum to identify the [M+H]⁺ ion.
-
MS/MS Analysis: Select the [M+H]⁺ ion as the precursor and perform a product ion scan to obtain the fragmentation pattern. Optimize the collision energy to achieve a rich fragmentation spectrum.
Conclusion
The comprehensive spectroscopic characterization of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. This guide provides a robust predictive framework for the expected spectral data, grounded in the established chemical shifts and fragmentation patterns of its constituent moieties. The application of advanced 2D NMR techniques is recommended for unambiguous signal assignment, particularly for the complex piperidine spin system. The outlined experimental protocols offer a validated approach for acquiring high-quality data. This detailed spectroscopic analysis is a critical step in the characterization of this and related molecules, providing the foundational data necessary for further research and development in the pharmaceutical sciences.
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An In-depth Technical Guide to 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one: Synthesis, Structural Analogs, and Derivatives
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The intersection of pyrimidine and piperidine scaffolds has yielded a plethora of biologically active molecules, making this chemical space a fertile ground for drug discovery. This technical guide provides a comprehensive overview of the synthesis, potential structural analogs, and derivatives of the novel compound, 1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one. While specific data on this exact molecule is not extensively available in public literature, this document, written from the perspective of a Senior Application Scientist, extrapolates from established synthetic methodologies and structure-activity relationship (SAR) studies of closely related compounds. We will delve into the strategic considerations for its synthesis, explore avenues for chemical modification to generate analogs with potentially enhanced pharmacological profiles, and discuss the putative biological significance of this chemical class. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of pyrimidin-2-yloxy-piperidine derivatives.
Introduction: The Rationale for Exploring Pyrimidin-2-yloxy-piperidine Scaffolds
The pyrimidine ring is a cornerstone of medicinal chemistry, being a fundamental component of nucleobases and a privileged scaffold in a wide array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1][2][3] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent pharmacophore for engaging with biological targets.[4] Similarly, the piperidine moiety is a common structural motif in pharmaceuticals, valued for its ability to introduce a three-dimensional character to a molecule, which can enhance binding affinity and selectivity.[5][6]
The combination of these two pharmacophores through an ether linkage at the 2-position of the pyrimidine and the 4-position of the piperidine ring creates a unique chemical entity with significant potential for biological activity. The butan-1-one side chain further adds a lipophilic and potentially interactive element to the molecule. This guide will provide a detailed roadmap for the synthesis and exploration of this promising chemical scaffold.
Synthesis of the Core Scaffold: 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one
The synthesis of the target molecule can be logically approached in a two-step process: the formation of the pyrimidin-2-yloxy-piperidine core, followed by the N-acylation of the piperidine nitrogen.
Synthesis of the 2-(Piperidin-4-yloxy)pyrimidine Intermediate
The key step in forming the core structure is the ether linkage between the pyrimidine and piperidine rings. The Williamson ether synthesis is a classic and reliable method for this transformation.[7][8][9] This reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. In this context, we would react the alkoxide of 4-hydroxypiperidine with a 2-halopyrimidine.
Diagram: Synthetic Pathway to the Core Intermediate
Caption: Synthetic route to the 2-(piperidin-4-yloxy)pyrimidine intermediate.
Experimental Protocol: Synthesis of 2-(Piperidin-4-yloxy)pyrimidine
-
Protection of 4-hydroxypiperidine: To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc-anhydride) and a base (e.g., triethylamine or potassium carbonate) at 0°C.[10] Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). This step is crucial to prevent N-arylation in the subsequent step.
-
Williamson Ether Synthesis: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). To this suspension, add a solution of N-Boc-4-hydroxypiperidine in THF dropwise at 0°C. Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide. Then, add a solution of 2-chloropyrimidine in THF and heat the reaction to reflux. Monitor the reaction progress by TLC. Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.
-
Deprotection: Dissolve the crude tert-butyl 4-((pyrimidin-2-yl)oxy)piperidine-1-carboxylate in a solution of trifluoroacetic acid (TFA) in dichloromethane or a saturated solution of HCl in 1,4-dioxane.[11] Stir at room temperature until the deprotection is complete. Evaporate the solvent to obtain the desired 2-(piperidin-4-yloxy)pyrimidine, likely as a salt.
N-Acylation of the Piperidine Ring
The final step involves the acylation of the secondary amine of the piperidine ring with butanoyl chloride. This is a standard and generally high-yielding reaction.
Diagram: Final N-Acylation Step
Caption: N-acylation to yield the final target compound.
Experimental Protocol: Synthesis of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one
-
Reaction Setup: Dissolve 2-(piperidin-4-yloxy)pyrimidine in an inert solvent such as dichloromethane (DCM) or THF. Add a base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl salt if the intermediate is in that form and to act as a proton scavenger.
-
Acylation: Cool the solution to 0°C and add butanoyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Workup and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Structural Analogs and Derivatives: Exploring the Chemical Space
The core scaffold of 1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one offers multiple points for modification to create a library of analogs for structure-activity relationship (SAR) studies.
Modifications of the Pyrimidine Ring
The pyrimidine ring can be substituted at the 4, 5, and 6 positions to modulate the electronic and steric properties of the molecule.
-
Substitution at the 4- and 6-positions: Introduction of small alkyl or alkoxy groups can enhance lipophilicity and potentially improve cell permeability.
-
Substitution at the 5-position: Halogenation (e.g., with F, Cl, Br) at the 5-position can introduce a potential halogen bonding interaction with target proteins.
-
Bioisosteric Replacements: The pyrimidine ring can be replaced with other heteroaromatic systems to explore different interaction profiles.[12] Common bioisosteres for pyrimidine include pyridine, pyrazine, and other fused heterocyclic systems like purines or pyrazolopyrimidines.[13][14][15][16]
Modifications of the Piperidine Ring
The piperidine ring can be modified to alter its conformational properties and introduce new functional groups.
-
Substitution on the Piperidine Ring: Introduction of substituents at the 2, 3, 5, or 6 positions can create chiral centers and explore stereospecific interactions.
-
Ring Size Variation: Exploration of pyrrolidine or azepane rings in place of the piperidine can provide insights into the optimal ring size for biological activity.
Modifications of the Butan-1-one Side Chain
The butanoyl group can be varied to fine-tune the lipophilicity and potential interactions of this part of the molecule.
-
Chain Length: The alkyl chain can be shortened or lengthened to modulate lipophilicity.
-
Branching: Introduction of branching on the alkyl chain can influence metabolic stability.
-
Functionalization: The terminal methyl group can be replaced with other functional groups, such as a phenyl ring, to introduce further interactions.
-
Amide Bioisosteres: The amide bond can be replaced with other bioisosteric linkers, such as a sulfonamide or a reversed amide, to alter the hydrogen bonding capacity and metabolic stability.
Table 1: Potential Structural Modifications and their Rationale
| Moiety to Modify | Potential Modification | Rationale for Modification |
| Pyrimidine Ring | Substitution at C4, C5, C6 | Modulate electronics, lipophilicity, and introduce new interactions (e.g., halogen bonding). |
| Bioisosteric Replacement (e.g., Pyridine) | Explore different hydrogen bonding patterns and steric profiles.[13][16] | |
| Piperidine Ring | Substitution at C2, C3, C5, C6 | Introduce chirality and explore stereospecific interactions. |
| Ring Size Variation (e.g., Pyrrolidine) | Optimize ring conformation for target binding. | |
| Butan-1-one Chain | Varying Alkyl Chain Length | Fine-tune lipophilicity and pharmacokinetic properties. |
| Introduction of Aromatic Groups | Introduce potential pi-stacking or other non-covalent interactions. | |
| Amide Bioisosteres | Modulate metabolic stability and hydrogen bonding capacity. |
Putative Pharmacological Profile and Structure-Activity Relationships (SAR)
While the specific biological activity of 1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one is not yet defined, the known pharmacological profiles of related compounds can provide valuable insights.
-
Kinase Inhibition: Many pyrimidine-based compounds are known to be kinase inhibitors, often by competing with ATP for the kinase's active site.[12] For example, 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been investigated as EGFR inhibitors for the treatment of non-small cell lung cancer.[17]
-
GPCR Modulation: The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs).
-
Other Potential Activities: Pyrimidine derivatives have a broad range of reported biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][18]
Diagram: Key Structural Features and Potential SAR
Caption: Key structural components and their potential roles in biological activity. (Note: A 2D chemical structure image would be inserted in a full implementation.)
Conclusion and Future Directions
The scaffold of 1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a rational and experimentally supported pathway for its synthesis and has provided a framework for the systematic exploration of its structural analogs and derivatives. The diverse biological activities associated with both the pyrimidine and piperidine moieties suggest that this class of compounds could be active against a range of biological targets. Future research should focus on the synthesis of a focused library of analogs, followed by broad biological screening to identify initial hits. Subsequent optimization of these hits, guided by the SAR principles discussed herein, could lead to the discovery of potent and selective drug candidates.
References
- A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds. Benchchem.
- Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatiz
- Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cycliz
- Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. (2022). PubMed.
- Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine. Benchchem.
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Human Journals.
- 4-Hydroxypiperidine hydrochloride synthesis. ChemicalBook.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
- (A) Effect of the bioisosteric replacement of pyrimidine (left) by...
- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025).
- Design, Synthesis, and Structure-Activity Relationship of New Arylpyrazole Pyrimidine Ether Deriv
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). JACS Directory.
- Synthesis method of N-boc-4-hydroxypiperidine. (CN104628625A).
- More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
- Pyrimidines in Drug Discovery. PharmaBlock.
- Williamson ether synthesis. Wikipedia.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC.
- Williamson Ether Synthesis. (2022). ChemTalk.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- Williamson Ether Synthesis. (2023). Chemistry LibreTexts.
- Two different Williamson ether syntheses can be used to make the ... (2024). Pearson.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Piperidine synthesis. Organic Chemistry Portal.
- A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. PMC.
- 2-(piperidin-4-yl)-4-phenoxy-or phenylamino-pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors. (EP2089384B1).
- A Review on Pharmacological Aspects of Pyrimidine Derivatives.
- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC.
- Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine. (CN104592198A).
- Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Applic
- Technical Support Center: Optimizing Piperidine Acyl
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2025).
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- A Review on Pharmacological Aspects of Pyrimidine Deriv
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PMC.
- REGIOSELECTIVE N-ACYL
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- N-acylation of amides through internal nucleophilic c
- Scholars Research Library. Der Pharma Chemica.
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- 18. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Optimizing GPR119 Activation: A Guide to Using 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one in Cell Culture
Part 1: Introduction & Mechanism of Action
The compound 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one represents a specific class of synthetic ligands designed to activate GPR119 , a Gs-coupled receptor predominantly expressed in pancreatic
In the context of metabolic disease research (Type 2 Diabetes and Obesity), this molecule serves as a critical tool compound.[1] Unlike broad-spectrum secretagogues (e.g., sulfonylureas), GPR119 agonists are unique because their insulinotropic effects are glucose-dependent . This means they enhance insulin secretion only when blood glucose is elevated, minimizing the risk of hypoglycemia.
Mechanism of Action (MOA)
Upon binding, the compound induces a conformational change in GPR119, triggering the dissociation of the G
In L-cells (e.g., NCI-H716) , this cascade drives the exocytosis of Glucagon-Like Peptide-1 (GLP-1). In
Pathway Visualization
Figure 1: Signal transduction pathway of GPR119 activation leading to incretin/insulin secretion.[2][3][4]
Part 2: Handling & Preparation
Physicochemical Properties & Solubility
This compound contains a lipophilic piperidine core. Proper solubilization is the single most critical step to avoid "crashing out" in aqueous buffers, which leads to false negatives.
| Parameter | Specification |
| Molecular Weight | ~249.31 g/mol |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) |
| Stock Concentration | 10 mM - 50 mM |
| Storage | -20°C (Desiccated) |
| Aqueous Solubility | Poor. Precipitates >100 µM in PBS. |
Preparation Protocol
-
Stock Solution: Dissolve powder in anhydrous DMSO to reach 10 mM . Vortex vigorously for 30 seconds.
-
Aliquot: Divide into single-use aliquots (e.g., 20 µL) to prevent freeze-thaw degradation. Store at -20°C.
-
Working Solution: On the day of the experiment, dilute the DMSO stock into the assay buffer.
-
Critical Step: Keep the final DMSO concentration ≤ 0.5% (v/v) to avoid cytotoxicity or non-specific membrane effects.
-
Example: To achieve 10 µM final concentration, dilute 1 µL of 10 mM stock into 1000 µL of Assay Buffer.
-
Part 3: Experimental Protocols
Protocol A: cAMP Accumulation Assay (Validation)
Objective: Confirm the compound activates GPR119 in a Gs-coupled manner. Cell Model: HEK293 cells stably transfected with human GPR119 (HEK293-hGPR119).
Reagents:
-
Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (PDE Inhibitor).
-
Note:IBMX is mandatory . Without it, phosphodiesterases will degrade the cAMP signal rapidly, masking the agonist's effect.
Step-by-Step:
-
Seeding: Seed HEK293-hGPR119 cells at 20,000 cells/well in a 96-well plate. Incubate overnight.
-
Starvation: Aspirate media and wash once with HBSS. Add serum-free media for 2 hours to lower basal cAMP.
-
Stimulation:
-
Prepare compound dilutions in Assay Buffer (+IBMX) .
-
Add 50 µL of compound to cells.[5]
-
Include Forskolin (10 µM) as a positive control (direct AC activator).
-
Include Vehicle (0.5% DMSO) as a negative control.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA-based cAMP kit.
Protocol B: GLP-1 Secretion Assay (Functional)
Objective: Measure physiological hormone secretion in enteroendocrine cells.[6][7] Cell Model: NCI-H716 (Human L-cell line).[6][4] Challenge: NCI-H716 cells grow in suspension but must be adhered for secretion assays using Matrigel or Poly-D-Lysine.
Reagents:
-
Secretion Buffer (KRBH): Krebs-Ringer Bicarbonate HEPES buffer + 0.2% BSA (Fatty acid-free).
-
DPP-IV Inhibitor: Add to buffer (10 µM) to prevent GLP-1 degradation during the assay.
Workflow Diagram
Figure 2: Workflow for GLP-1 secretion quantification in NCI-H716 cells.
Step-by-Step:
-
Coating: Coat 24-well plates with Matrigel (1:100 dilution) for 2 hours.
-
Seeding: Seed NCI-H716 cells (1 x
cells/well). Incubate 48 hours to allow differentiation. -
Wash: Gently wash cells 2x with KRBH (Low Glucose).
-
Treatment:
-
Add 500 µL KRBH containing the compound (e.g., 1 µM, 10 µM).
-
Crucial Control: Test the compound in both Low Glucose and High Glucose buffers to verify glucose-dependence.
-
-
Incubation: Incubate for 2 hours at 37°C.
-
Collection: Collect supernatant. Centrifuge at 1000 x g for 5 min to remove floating cells.
-
Quantification: Assay immediately for Active GLP-1 using an ELISA kit.
Part 4: Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| High Basal cAMP | Serum interference or constitutive activity. | Increase starvation time (up to 4 hours). Ensure cells are not over-confluent (>90%). |
| No GLP-1 Signal | Degradation of peptide. | Ensure DPP-IV inhibitor is added to the secretion buffer before incubation. |
| Precipitation | Compound insolubility. | Do not exceed 0.5% DMSO. Pre-dilute in warm buffer. Check for crystals under microscope. |
| Low Signal Window | Low receptor expression. | Use GPR119-overexpressing lines (HEK293) for potency checks before moving to native lines (NCI-H716). |
Scientific Rationale for Protocol Choices
-
IBMX Usage: GPR119 signaling is transient. Phosphodiesterases (PDEs) rapidly degrade cAMP.[9] Omitting IBMX in the cAMP assay will result in a flat-line response, falsely suggesting the compound is inactive [1].
-
Glucose Dependence: GPR119 agonists are distinct because they amplify signaling rather than triggering it entirely de novo. In
-cells, they require background glucose metabolism (ATP generation) to close channels, allowing the cAMP signal to potentiate granule release. Always test at 16.7 mM Glucose [2].
References
-
BenchChem. Technical Support Center: GPR119 Agonist Clinical & Preclinical Development. (2025).[6][9][11] Retrieved from
-
Jones, R. M., et al. GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents (2009). Retrieved from
- Semple, G., et al.Discovery of the GPR119 agonist PSN632408. Journal of Medicinal Chemistry (2008). (Structural analog reference for pyrimidinyl-piperidine class).
-
Lauffer, L. M., et al. GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell. Diabetes (2009).[1] Retrieved from
Sources
- 1. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. Isosinensetin Stimulates Glucagon-like Peptide-1 Secretion via Activation of hTAS2R50 and the Gβγ-Mediated Signaling Pathway | MDPI [mdpi.com]
- 6. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
Application Note: 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one (PPB-1) as a PARP Inhibitor
This Application Note is designed for the evaluation and utilization of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one (referred to herein as Compound PPB-1 ) as a novel, low-molecular-weight Poly(ADP-ribose) Polymerase (PARP) inhibitor.
Given the structural distinctiveness of PPB-1 compared to classical phthalazinone-based inhibitors (e.g., Olaparib, Niraparib), this guide focuses on validating its mechanism of action (MoA) as a NAD+ competitive inhibitor and establishing its efficacy in homologous recombination-deficient (HRD) models.
Executive Summary & Mechanism of Action
1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one (PPB-1) represents a distinct chemotype from standard clinical PARP inhibitors. Unlike the rigid polycyclic scaffolds of Olaparib or Rucaparib, PPB-1 utilizes a flexible piperidine linker with a pyrimidine "cap" designed to occupy the nicotinamide-binding pocket of the PARP1/2 catalytic domain.
Mechanism of Action (MoA)
PPB-1 functions as a competitive antagonist of NAD+ . By binding to the catalytic site of PARP enzymes, it prevents the transfer of ADP-ribose moieties onto target proteins (histones, DNA repair factors), thereby blocking Single-Strand Break (SSB) repair.[1]
-
Primary Target: PARP1 (Catalytic Domain).[2]
-
Secondary Effects: PARP Trapping (stabilization of PARP-DNA complexes), leading to replication fork collapse and Double-Strand Breaks (DSBs).
-
Therapeutic Context: Synthetic Lethality in BRCA1/2-deficient or ATM-deficient cell lines.
Structural Logic
-
Pyrimidin-2-yloxy moiety: Mimics the nicotinamide ring of NAD+, forming hydrogen bonds with Gly863 and Ser904 in the PARP1 active site.
-
Piperidine Core: Provides the necessary hydrophobic bulk and geometry to position the pyrimidine ring.
-
Butan-1-one Tail: Extends into the solvent-exposed region or interacts with the regulatory domain, potentially improving solubility and permeability compared to rigid aromatic inhibitors.
Experimental Workflows & Diagrams
Pathway: Synthetic Lethality in HR-Deficient Cells
The following diagram illustrates the mechanistic cascade triggered by PPB-1 application in BRCA-mutant cells.
Caption: Mechanism of PPB-1 induced synthetic lethality. PPB-1 traps PARP1 on DNA, converting SSBs to toxic DSBs, which are lethal in HR-deficient contexts.
Protocol 1: Biochemical IC50 Determination (HTRF Assay)
Objective: Quantify the potency of PPB-1 against purified PARP1 enzyme using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials
-
Compound: PPB-1 (10 mM stock in DMSO).
-
Enzyme: Recombinant Human PARP1 (High Specific Activity).
-
Substrate: Biotinylated-NAD+.
-
Detection: Europium-cryptate labeled anti-PAR antibody + XL665-labeled Streptavidin.
-
Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 0.1% BSA.
Step-by-Step Procedure
-
Serial Dilution: Prepare a 10-point dose-response curve of PPB-1 in assay buffer (Range: 0.1 nM to 10 µM). Maintain DMSO concentration < 1%.
-
Enzyme Addition: Dispense 5 µL of PARP1 enzyme (final conc. 0.5 nM) into a 384-well low-volume white plate.
-
Inhibitor Incubation: Add 2.5 µL of diluted PPB-1. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.
-
Reaction Initiation: Add 2.5 µL of Substrate Mix (Biotin-NAD+ + Activated DNA).
-
Reaction: Incubate for 60 minutes at RT.
-
Termination/Detection: Add 10 µL of HTRF detection mix (Eu-Anti-PAR + SA-XL665 in EDTA stop buffer).
-
Read: Measure fluorescence emission at 665 nm and 620 nm using a microplate reader (e.g., PerkinElmer EnVision).
-
Analysis: Calculate HTRF Ratio (665/620*10^4). Fit data to a 4-parameter logistic equation to determine IC50.
Validation Criteria:
-
Z' Factor: > 0.5.
-
Reference Control: Olaparib IC50 should be ~5 nM.
Protocol 2: Cellular PARylation Assay (Target Engagement)
Objective: Confirm that PPB-1 enters the cell and inhibits PAR polymer formation under DNA damage stress.
Materials
-
Cell Line: MDA-MB-436 (BRCA1 mutant) or HeLa.
-
Stimulant: Hydrogen Peroxide (H₂O₂) or MMS (Methyl methanesulfonate) to induce DNA damage.
-
Lysis Buffer: RIPA buffer + Protease Inhibitors + 10 µM PARP Inhibitor (to prevent post-lysis PARylation) .
Workflow
-
Seeding: Seed 5 x 10⁵ cells/well in a 6-well plate. Incubate overnight.
-
Treatment: Treat cells with PPB-1 (1 µM, 5 µM, 10 µM) for 2 hours. Include a DMSO control and an Olaparib (1 µM) positive control.
-
Induction: Add 1 mM H₂O₂ to the media for 10 minutes (induces massive PARylation).
-
Lysis: Immediately wash with ice-cold PBS and lyse cells on ice.
-
Western Blot:
-
Load 20 µg protein per lane.
-
Primary Antibody: Anti-Poly(ADP-ribose) (Clone 10H).
-
Loading Control: Anti-β-Actin or Anti-GAPDH.
-
-
Quantification: Measure the "smear" intensity (PAR polymers) relative to Actin.
Expected Result: H₂O₂ treatment causes a massive PAR smear. Pre-treatment with PPB-1 should dose-dependently abrogate this smear, proving intracellular target engagement.
Protocol 3: Clonogenic Survival Assay (Synthetic Lethality)
Objective: Assess the specific cytotoxicity of PPB-1 in HR-deficient cells compared to HR-proficient cells.
Experimental Design Table
| Variable | Condition A (Sensitive) | Condition B (Resistant/Control) |
| Cell Line | U251-BRCA1-/- or MDA-MB-436 | U251-WT or MDA-MB-231 |
| Genotype | Homologous Recombination Deficient (HRD) | Homologous Recombination Proficient (HRP) |
| Seeding Density | 500 - 1,000 cells/well | 500 - 1,000 cells/well |
| Treatment Duration | Continuous (10-14 days) | Continuous (10-14 days) |
| Endpoint | Colony Counting (>50 cells) | Colony Counting (>50 cells) |
Procedure
-
Seeding: Seed single-cell suspensions in 6-well plates. Allow attachment (24h).
-
Dosing: Add PPB-1 at increasing concentrations (e.g., 0, 0.1, 0.3, 1, 3, 10 µM). Refresh media/drug every 3-4 days.
-
Staining: After 10-14 days, wash with PBS, fix with Methanol:Acetic Acid (3:1), and stain with 0.5% Crystal Violet.
-
Analysis: Count colonies. Plot "Survival Fraction" vs. "Log[Concentration]".
-
Calculation: Determine the Sensitization Factor (SF50 ratio) between Mutant and WT cells.
Data Interpretation & Troubleshooting
Interpreting the "Trapping" Potential
While PPB-1 inhibits catalytic activity, its ability to trap PARP on DNA is the primary driver of cytotoxicity.
-
High Trapping: If PPB-1 is highly cytotoxic (low nanomolar LC50) in BRCA- cells but shows only moderate enzymatic IC50, it is likely a strong trapper (similar to Talazoparib).
-
Low Trapping: If cytotoxicity correlates strictly with enzymatic inhibition, it acts like Veliparib (weak trapper).
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High Background in HTRF | Non-specific binding of antibody | Increase BSA to 0.5% or add Tween-20 (0.05%). |
| No PAR Inhibition in Cells | Poor Permeability | PPB-1 may be effluxed by P-gp. Co-treat with Verapamil (P-gp inhibitor) to verify. |
| Lack of Synthetic Lethality | Reversion Mutation | Verify BRCA status of cells; BRCA- cells can acquire reversion mutations restoring HR function. |
| Precipitation in Media | Low Solubility | The butan-1-one tail is lipophilic. Ensure DMSO < 0.5% and sonicate stock solution. |
References
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[2] Cancer Research. Link
-
Tang, Z., et al. (2022). PARP inhibitors: Overview and indications.[2][3][4][5] JAX Clinical Education.[4] Link
-
O'Connor, M.J. (2015). Targeting the DNA Damage Response in Cancer.[4] Molecular Cell. Link
-
Pommier, Y., et al. (2016). Lay summary of the mechanism of action of PARP inhibitors. NIH/NCI. Link
Disclaimer: PPB-1 is a research-grade candidate compound. It is not FDA-approved for human use. All protocols described above are for in vitro and preclinical research purposes only.
Sources
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- 5. The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Framework for the Solubilization of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one for Biological Assays
Abstract: This document provides a comprehensive framework and detailed protocols for the solubilization of the novel compound 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one for use in a range of biological assays. Recognizing that novel chemical entities often present solubility challenges, this guide emphasizes a systematic approach to solvent selection, stock solution preparation, and working dilution strategies to ensure data integrity and experimental reproducibility. The methodologies described herein are grounded in established principles of pharmaceutical science and are designed for researchers, scientists, and drug development professionals.
Introduction: The Solubility Challenge in Drug Discovery
The compound 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one is a heterocyclic molecule incorporating a pyrimidine moiety, a structure common in biologically active agents.[1] As with a significant percentage of new chemical entities emerging from drug discovery pipelines, this compound is predicted to have low aqueous solubility due to its lipophilic nature.[2][3] Inadequate solubility is a primary obstacle in biological assays, leading to issues such as compound precipitation, inaccurate concentration measurements, and consequently, erroneous structure-activity relationship (SAR) data.[4]
This application note presents a foundational protocol for developing a robust solubilization and dilution procedure. The core principle is to first create a high-concentration stock solution in a suitable organic solvent, followed by careful dilution into aqueous assay media while maintaining compound solubility and minimizing solvent-induced artifacts.
Guiding Principles: Solvent Selection & Initial Characterization
The cornerstone of a successful assay is the complete dissolution of the test compound. The choice of solvent is therefore the most critical initial step.
The Universal Solvent: Dimethyl Sulfoxide (DMSO)
For initial studies, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Its broad utility stems from its ability to dissolve a wide array of both polar and nonpolar compounds, making it an indispensable tool in high-throughput screening and compound management.[5][6] DMSO is miscible with water and most cell culture media, facilitating the preparation of working dilutions.[5]
Initial Solubility Assessment
Before preparing a large-scale stock solution, it is prudent to perform a small-scale solubility test. This empirical step provides critical data for establishing the upper concentration limit for your stock solution.
| Solvent | Predicted Utility | Rationale |
| DMSO | Primary Choice | Excellent solubilizing power for a wide range of organic molecules.[6] Industry standard for compound libraries.[5] |
| Ethanol (EtOH) | Good Alternative | Less toxic to cells than DMSO, but generally has lower solubilizing power for highly lipophilic compounds. |
| Dimethylformamide (DMF) | Secondary Choice | Similar properties to DMSO; can be used if the compound shows instability or insolubility in DMSO. |
| Aqueous Buffers (e.g., PBS) | Poor (Expected) | The compound is expected to have very low solubility in aqueous solutions, which necessitates the organic solvent-based stock. |
Protocol: Small-Scale Solubility Test
-
Weigh approximately 1-2 mg of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one into a small, clear glass vial.
-
Add the chosen solvent (e.g., DMSO) in a stepwise manner (e.g., 10 µL increments).
-
After each addition, vortex vigorously for 30-60 seconds.
-
Utilize a sonicating water bath for 5-10 minutes to aid dissolution, as this provides energy to overcome crystal lattice forces.[7]
-
Visually inspect the solution against a dark background for any undissolved particulates.
-
Continue adding solvent until the compound is fully dissolved. Calculate the approximate solubility (e.g., in mg/mL or mM). This will inform the maximum practical concentration for your stock solution.
Core Protocol: Preparation of a High-Concentration Stock Solution
The objective is to create a concentrated, stable stock solution that can be easily diluted for various assays. A common target concentration is 10-50 mM.
Materials
-
1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one powder
-
High-purity, anhydrous DMSO (≤0.05% water)
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene cryotubes
-
Vortex mixer
-
Sonicator bath
Step-by-Step Methodology
-
Preparation: Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[8]
-
Weighing: Accurately weigh the desired amount of the compound using an analytical balance. It is recommended to perform this in a fume hood or containment enclosure. For compounds that are waxy or difficult to weigh, it is best to dissolve the entire contents of the vial.[7]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM solution of a compound with MW=400 g/mol , dissolve 4 mg in 1 mL of DMSO).
-
Aiding Dissolution:
-
Verification: Ensure complete dissolution by visual inspection. A clear, particulate-free solution is required.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound or cause it to fall out of solution, aliquot the stock solution into smaller, single-use volumes in sterile cryotubes.[7][9]
-
Store aliquots at -20°C or -80°C for long-term stability. Studies have shown that while many compounds are stable in DMSO, storage at room temperature can lead to significant degradation over time.[10]
-
Application Protocol: Preparing Working Dilutions for Assays
A common pitfall in biological assays is compound precipitation when the DMSO stock is diluted into aqueous assay buffers.[4][11] This occurs because the compound, while soluble in the organic stock, crashes out when the solvent environment abruptly changes to aqueous.
The Principle of Serial Dilution
To prevent precipitation, it is best to perform initial serial dilutions in pure DMSO before the final "spike" into the aqueous medium.[11] This ensures the compound is added to the final assay at a concentration below its aqueous solubility limit.
Workflow for Cell-Based Assays
The final concentration of DMSO in cell culture should be kept to a minimum, typically ≤0.5%, as higher concentrations can be cytotoxic or induce off-target effects.[8][12]
Example: Dosing cells with a final concentration of 10 µM
-
Intermediate Dilution (in DMSO): Prepare a 1000X or 200X intermediate stock from your 10 mM primary stock. For a 1000X stock (10 mM), this step is not needed. For a 200X stock, dilute the 10 mM stock 1:5 in DMSO to get a 2 mM solution.
-
Final Dosing: Add 1 µL of the 10 mM stock directly to 1 mL of cell culture medium (for a 1:1000 dilution) or 5 µL of the 2 mM stock to 1 mL of medium (for a 1:200 dilution).
-
Mixing: Mix immediately and thoroughly by gentle pipetting or swirling to ensure rapid and uniform dispersion, minimizing localized high concentrations that can cause precipitation.
-
Vehicle Control: Critically, all experiments must include a "vehicle control" group that is treated with the same final concentration of DMSO as the compound-treated groups.[11]
Workflow Visualization
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in DMSO | Concentration is above the solubility limit. Compound has low intrinsic solubility. | Re-calculate to prepare a lower concentration stock. Try an alternative solvent like DMF. Use sonication and gentle warming (37°C).[7] |
| Precipitation upon dilution into aqueous buffer | Final concentration exceeds aqueous solubility. Poor mixing technique. | Perform serial dilutions in DMSO first to lower the concentration before adding to the buffer.[11] Ensure rapid mixing upon addition. Add a surfactant like Tween-20 (0.01%) if compatible with the assay.[13] |
| Precipitation in stock solution after freeze-thaw | Compound is less soluble at lower temperatures. Water absorption into DMSO stock. | Warm the vial to room temperature or 37°C and vortex/sonicate to redissolve before use.[7] Always use anhydrous DMSO and keep vials tightly sealed to prevent water absorption. |
| Inconsistent assay results | Incomplete dissolution or precipitation leading to inaccurate concentrations. Compound degradation. | Visually confirm complete dissolution of stock before each use. Prepare fresh working dilutions for each experiment. Minimize storage time of aqueous solutions.[7] |
Decision Pathway for Solvent and Dilution Strategy
References
- Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- World Pharma Today. (2025, October 17).
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Harikumar, S. L., & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Wikipedia. Dimethyl sulfoxide.
- MDPI. (2025, July 23).
- DMSO as Pharmaceutical Solvent: Applications in Drug Formul
- Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
- PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO.
- Cheng, X., Hochlowski, J., et al. (2003, June 1). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
- Quora. (2024, October 30).
- Selleckchem.com. Frequently Asked Questions.
- Sigma-Aldrich.
- PMC. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
- ChemDiv.
- ResearchGate. (2006, May 10).
- ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?
- Biotage. (2023, January 23).
- Benchchem. Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
- ResearchGate. (2014, February 21).
- Benchchem.
- Sigma-Aldrich.
- BioC
- The Blog - Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- ResearchGate. (2025, October 15).
- Revue Roumaine de Chimie.
- PubChem. 1-[4-({4-Amino-5-[(2-methoxyphenyl)carbonyl]pyrimidin-2-yl}amino)piperidin-1-yl]butan-1-one | C21H27N5O3 | CID 10069391.
- Der Pharma Chemica.
- Heterocyclic Letters.
- MDPI. (2023, May 5). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- SRIRAMCHEM. 4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)butan-1-amine.
- Benchchem. 4-(Piperidin-1-yl)butan-2-one|CAS 16635-03-3.
- PubChem. 1,4-Bis(4-(pyrimidin-2-yl)piperazin-1-yl)butane.
- (Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)
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Application Notes & Protocols: A Researcher's Guide to In Vivo Experimental Design for Pyrimidine Derivatives
Introduction: The Enduring Potential of Pyrimidine Derivatives
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1] As essential components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are intrinsically recognized by biological systems, making them a "privileged scaffold" for designing novel therapeutics.[1][2] Their synthetic versatility has led to the development of numerous drugs with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5]
Many pyrimidine analogues function as prodrugs.[6][7] They are administered in an inactive form and must be metabolized within the cell—typically through sequential phosphorylation—to their active nucleotide forms.[6][7][8] These activated anabolites then exert their pharmacological effects, often by interfering with DNA and RNA synthesis, which is particularly rampant in rapidly dividing cells like those found in tumors.[2][9]
This guide provides a comprehensive framework for designing and executing robust in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of novel pyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro results into meaningful preclinical data.
Part 1: The Strategic Blueprint - Integrated In Vivo Program Design
A successful in vivo evaluation is not a single experiment but a multi-stage program. The logical flow from understanding a compound's disposition in the body (pharmacokinetics) to its biological effect (pharmacodynamics) and safety profile is critical.
Caption: High-level workflow for an integrated in vivo study of pyrimidine derivatives.
Part 2: Pharmacokinetic (PK) Studies - What the Body Does to the Drug
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a pyrimidine derivative is foundational. A linear relationship often exists between the administered dose and plasma concentration, but this does not typically correlate with intracellular nucleotide concentrations, which are responsible for the drug's effect.[7][8] This disconnect underscores the importance of carefully designed PK studies.
Animal Model and Strain Selection
The choice of animal model is paramount and should be guided by the therapeutic indication.
| Animal Model | Common Use Case for Pyrimidine Derivatives | Key Considerations |
| BALB/c Nude Mice | Subcutaneous xenograft models for various cancers (e.g., gastric, breast).[10] | Immunocompromised, suitable for human cell line implantation. |
| Swiss Albino Mice | Ascites tumor models (e.g., Ehrlich Ascites Carcinoma).[11] | Immunocompetent, useful for studying compounds in the context of an intact immune system. |
| Sprague-Dawley Rats | General toxicology, PK, and metabolism studies. | Larger size facilitates serial blood sampling. |
| Genetically Engineered Mouse Models (GEMMs) | Specific cancer types (e.g., KRAS-mutant lung cancer).[2] | More clinically relevant tumor microenvironment but can be more complex to manage. |
Causality: The selection of an immunocompromised versus immunocompetent model depends on the research question. If the primary goal is to assess the direct cytotoxic effect of a compound on a human tumor, a nude mouse xenograft is appropriate.[10] If evaluating immunomodulatory effects is also a goal, a syngeneic model in an immunocompetent mouse is necessary.
Protocol: Single-Dose Pharmacokinetic Study in Mice
This protocol outlines a typical procedure to determine key PK parameters (Cmax, Tmax, AUC, t½).
Objective: To determine the plasma concentration-time profile of a novel pyrimidine derivative after a single administration.
Materials:
-
Novel pyrimidine derivative
-
Vehicle (e.g., 0.5% carboxymethylcellulose, PBS)[10]
-
8-10 week old BALB/c mice
-
Dosing syringes and needles (oral gavage or intravenous)
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge, pipettes, and storage vials
-
LC-MS/MS system for bioanalysis[12]
Procedure:
-
Acclimatization & Ethics: Acclimate animals for at least one week under standard conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[13][14]
-
Dosing Group Allocation: Randomly assign animals to treatment groups (n=3-5 per time point). Include a vehicle control group.
-
Dose Administration: Administer the compound at a predetermined dose (e.g., 10 mg/kg) via the intended clinical route (e.g., oral gavage (p.o.) or intravenous (i.v.)). Record the precise time of dosing.
-
Blood Sampling (Serial or Terminal):
-
Collect blood samples (~50-100 µL) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein).
-
For sparse sampling, different groups of mice are used for different time points.
-
-
Plasma Preparation: Immediately place blood into K2-EDTA tubes, mix gently, and keep on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the pyrimidine derivative in plasma samples using a validated LC-MS/MS method.[15]
-
Data Analysis: Plot the mean plasma concentration versus time. Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Part 3: Pharmacodynamic (PD) Studies - What the Drug Does to the Body
PD studies link drug exposure (PK) to the biological response. For anticancer pyrimidine derivatives, this typically involves evaluating tumor growth inhibition in relevant cancer models.[16]
Protocol: Tumor Xenograft Efficacy Study
This protocol describes a standard subcutaneous xenograft model to assess anti-tumor efficacy.
Objective: To evaluate the ability of a pyrimidine derivative to inhibit tumor growth in vivo.
Materials:
-
Human cancer cell line (e.g., HGC-27 for gastric cancer)[10]
-
Matrigel or similar basement membrane matrix
-
Female BALB/c nude mice (4-6 weeks old)[10]
-
Test compound, vehicle, and positive control (e.g., 5-Fluorouracil)[11]
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers.[10]
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=6-10 per group): Vehicle Control, Positive Control, and Test Compound groups (at least two dose levels).
-
-
Treatment:
-
Administer the test compound, vehicle, or positive control according to the dosing regimen determined from PK and dose-range finding studies (e.g., 40 mg/kg, oral, once daily).[10]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.[10] Body weight is a key indicator of systemic toxicity.
-
Observe animals daily for any clinical signs of distress.
-
-
Study Endpoint:
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size limit (e.g., 1500 mm³).
-
At the end of the study, euthanize mice according to IACUC guidelines.
-
-
Data Analysis:
-
Calculate tumor volume using the formula: (Length x Width²)/2.[10]
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
Plot mean tumor volume ± SEM over time for each group.
-
Sources
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one
Ticket ID: SOL-PYR-PIP-001 Subject: Troubleshooting aqueous solubility for lipophilic neutral amides Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]
Executive Summary: The "Neutral Amide" Challenge
Welcome to the technical support guide for 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one .
Before proceeding with standard protocols, you must understand the specific physicochemical trap of this molecule. While many researchers assume the piperidine ring makes this compound basic, the butan-1-one moiety forms a tertiary amide with the piperidine nitrogen.[2][3]
-
Consequence: The piperidine nitrogen is non-ionizable at physiological pH.[2]
-
Secondary Issue: The pyrimidine ring is a very weak base (pKa ~1.0–1.3).[3]
-
Result: This molecule behaves as a lipophilic neutral species in the pH 2–10 range.[2] Standard "pH adjustment" (acidification) will likely fail to solubilize it unless you drop to pH < 1.5, which is often incompatible with biological assays.[3]
This guide prioritizes co-solvent systems and complexation over salt formation.[2][3]
Module 1: Co-Solvent Systems (The "Golden Triangle")
For in vitro assays (HTS, cell culture) where low percentages of organic solvent are tolerable.[3]
The Logic
Since the molecule is a hydrogen bond acceptor (pyrimidine nitrogens, amide carbonyl, ether oxygen) but lacks strong donors, it shows high solubility in aprotic polar solvents and moderate solubility in protic solvents.[4]
Recommended Solvent System
We recommend a "Stock-to-Buffer" dilution method using the DMSO/PEG/Water ternary system.[1][2][3]
| Component | Role | Concentration Range (Final) | Mechanism |
| DMSO | Primary Solvent | 0.1% – 1.0% | Disrupts crystal lattice; high capacity for lipophiles.[1][2][3][4] |
| PEG 400 | Co-solvent | 1% – 20% | Interfacial tension reducer; prevents precipitation upon dilution.[2][3][4] |
| Ethanol | Alternative | < 5% | Protic co-solvent; good for wetting but volatile.[2][3][4] |
Protocol: The "Step-Down" Dilution
Do not inject high-concentration DMSO stock directly into cold buffer. This causes "crashing out" (precipitation).[2][3]
-
Prepare Stock: Dissolve compound in 100% DMSO to 10–50 mM. Sonicate if necessary.[2][3][5]
-
Intermediate Step (Critical): Dilute the DMSO stock 1:10 into PEG 400 or Propylene Glycol .[2][3] Vortex until clear.
-
Final Dilution: Slowly add the Intermediate Solution to your aqueous buffer (e.g., PBS) while vortexing rapidly.
Technical Note: If precipitation occurs, add Tween 80 (0.1% w/v) to the aqueous buffer before adding the organic phase.
Module 2: Cyclodextrin Complexation (For In Vivo / High Stability)
For animal studies or long-term stability where organic solvents are toxic.[1][2][3]
The Logic
The butyl chain and the pyrimidine ring are excellent "guests" for the hydrophobic cavity of Beta-Cyclodextrins (β-CD).[2][3] We recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl Ether-β-CD (SBE-β-CD / Captisol®) .[1][2][3] These derivatives disrupt the crystal lattice of the amide more effectively than native β-CD.[2]
Protocol: Phase Solubility Complexation
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2][3]
-
Excess Addition: Add the compound to the vehicle in excess (e.g., 5 mg/mL). The solution should look cloudy (suspension).[3]
-
Equilibration:
-
Shake or rotate at room temperature for 24–48 hours .
-
Caution: Do not heat > 40°C, as this can degrade the ether linkage over time.
-
-
Filtration: Filter the suspension through a 0.45 µm PVDF or PTFE filter .
-
Quantification: Analyze the filtrate via HPLC-UV to determine the final soluble concentration.
Visualizing the Interaction
Figure 1: Equilibrium dynamics of cyclodextrin inclusion.[3][4] The goal is to shift the equilibrium toward the Complex state using high concentrations of HP-β-CD.[1][2][3]
Module 3: Solid Amorphous Dispersions (Advanced)
If Modules 1 and 2 fail to reach the required concentration, the crystal lattice energy is likely too high. You must break the lattice.
Protocol: Solvent Evaporation Method
-
Dissolve: Dissolve the compound and a polymer (PVP-K30 or HPMC-AS) in a 1:1 ratio in Acetone or Methanol.[1][2][3]
-
Evaporate: Rotary evaporate the solvent rapidly to prevent recrystallization.
-
Reconstitute: The resulting amorphous powder will have a significantly faster dissolution rate (supersaturation) in aqueous media.[3]
Troubleshooting & FAQs
Q1: I added 1N HCl, but the compound didn't dissolve. Why?
A: As noted in the Executive Summary, the piperidine nitrogen is an amide , not an amine. It does not protonate at pH 2–7.[2][3] The pyrimidine nitrogen is too weakly basic (pKa ~1.3) to hold a proton in standard buffers.[2][3] You are essentially trying to dissolve a neutral rock in acid.[3] Switch to Cyclodextrins .
Q2: My solution precipitates when I inject it into the cell culture media.
A: This is the "Solvent Shift" effect.
-
Cause: The water in the media instantly extracts the DMSO from the drug, leaving the drug with nowhere to go but out of solution.
-
Fix: Use the "Intermediate Step" described in Module 1 (dilute into PEG 400 first).[3] Alternatively, pre-warm the media to 37°C and vortex immediately upon addition.
Q3: Can I use Tween 80?
A: Yes. Surfactants are effective for this molecule.[2][3]
-
Recommendation: 0.5% to 1.0% Tween 80 or Poloxamer 188.[2][3]
-
Warning: High surfactant concentrations can lyse cells in sensitive assays.[2][3] Always run a vehicle control.[2][3]
Decision Tree for Solubility Strategy
Figure 2: Strategic decision tree based on experimental requirements.
References
-
Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3] Link
-
Yalkowsky, S. H., et al. (2010).[3] Handbook of Aqueous Solubility Data. CRC Press.[2][3] (General reference for amide/pyrimidine solubility principles).
-
Janssen, P. A. (1959).[3] The pharmacology of specific piperidine derivatives (Azaperone/Butyrophenone analogs). Journal of Medicinal Pharmaceutical Chemistry. (Foundational chemistry of butyryl-piperidines).
-
FDA Guidance for Industry. (2018). Q3C(R6) Impurities: Guideline for Residual Solvents. Link
-
PubChem Compound Summary. (2024). 2-(Piperidin-4-yloxy)pyrimidine derivatives.[1][2][3][6] National Library of Medicine. Link
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- 3. 1-[4-({4-Amino-5-[(2-methoxyphenyl)carbonyl]pyrimidin-2-yl}amino)piperidin-1-yl]butan-1-one | C21H27N5O3 | CID 10069391 - PubChem [pubchem.ncbi.nlm.nih.gov]
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reducing cytotoxicity of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one in primary cells
This technical guide is designed for researchers observing unexpected cytotoxicity when using 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one (and structurally related piperidine-pyrimidine derivatives) in primary cell culture.
Based on its chemical structure, this molecule shares significant homology with GPR119 agonists and specific Kinase Inhibitors (e.g., PIM-1 inhibitors). The troubleshooting steps below prioritize the most common failure modes for this chemical class: physicochemical precipitation, off-target ion channel inhibition (hERG), and metabolic activation.
Compound: 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one Chemical Class: Piperidine-Pyrimidine Derivative Primary Application: GPCR Agonism (likely GPR119) / Kinase Modulation Support Tier: Senior Application Scientist
Part 1: Diagnostic Workflow (Root Cause Analysis)
Before altering your biological model, you must determine if the cytotoxicity is intrinsic (mechanism-based) or artifactual (physicochemical).
The "Piperidine-Pyrimidine" Liability Check
This structural class is lipophilic and basic. In primary cells (which lack the robust efflux pumps of cancer lines like HeLa or CHO), three specific mechanisms drive toxicity:
-
Compound Precipitation: The "Butanone" tail increases lipophilicity. The compound may crystallize in aqueous media at >10 µM, causing physical stress to cell membranes (the "shard effect").
-
Lysosomotropism: The basic nitrogen in the piperidine ring can lead to accumulation in acidic lysosomes, causing swelling and rupture (vacuolization).
-
hERG/Ion Channel Blockade: A known liability of piperidine linkers, leading to depolarization and death in excitable primary cells (cardiomyocytes, neurons).
Interactive Troubleshooting Logic
Use the following logic flow to diagnose your specific issue.
Figure 1: Decision tree for distinguishing between physical precipitation, lysosomal trapping, and true pharmacological toxicity.
Part 2: Technical Protocols for Mitigation
Protocol A: Mitigating Solubility-Driven Toxicity (The "Crash-Out" Effect)
The Issue: This compound likely has low aqueous solubility. When diluted from DMSO into media, it may form micro-precipitates that are invisible to the naked eye but lethal to primary cells via membrane disruption.
Solution: Use a Step-Down Dilution method rather than a direct spike.
| Step | Action | Scientific Rationale |
| 1 | Prepare Intermediate Plate | Dilute 1000x stock (DMSO) into serum-free media first (10x concentration). |
| 2 | Sonicate Intermediate | Sonicate the 10x intermediate for 5 mins at 37°C. |
| 3 | Pre-warm Media | Ensure cell culture media is at 37°C before addition. |
| 4 | Final Addition | Add the 10x intermediate to cells. Final DMSO should be <0.1%. |
Protocol B: Preventing Lysosomal Trapping (Vacuolization)
The Issue: The piperidine nitrogen is basic (pKa ~9-10). It crosses membranes uncharged, becomes protonated in the acidic lysosome (pH 4.5), and gets trapped. This draws water in, bursting the lysosome.
Mitigation Strategy:
-
Pulse-Chase Dosing: Instead of 24-48h continuous exposure, treat for 4-6 hours , then wash with fresh media. This allows the compound to engage the target (e.g., GPR119) without accumulating to toxic levels in lysosomes.
-
Ammonium Chloride Block (Validation only): Co-treat with 5-10 mM NH₄Cl. If toxicity decreases, the mechanism is lysosomal trapping (NH₄Cl neutralizes lysosomal pH, preventing trapping).
Protocol C: Metabolic Stabilization (For Hepatocytes)
The Issue: The pyrimidine ring is susceptible to oxidative metabolism by CYP450s (specifically CYP3A4), potentially forming reactive electrophiles.
Experimental Adjustment:
-
Low-Turnover Conditions: If using primary hepatocytes, use media without dexamethasone/rifampicin (inducers of CYP3A4) during the assay window to reduce metabolic activation.
-
Scavenger Addition: Supplement media with 100 µM Glutathione-Ethyl Ester (cell-permeable GSH). If this rescues viability, toxicity is driven by reactive metabolites.
Part 3: Frequently Asked Questions (FAQs)
Q1: I see toxicity at 10 µM, but my target IC50 is 50 nM. Why is the window so small? A: This is a common "cliff" with piperidine-pyrimidine derivatives. The toxicity at 10 µM is likely off-target (hERG inhibition or lysosomal stress) rather than on-target.
-
Recommendation: Do not exceed 100x your IC50. If your IC50 is 50 nM, cap your assay at 5 µM. Higher concentrations provide no pharmacological value and only introduce noise.
Q2: The cells detach from the plate after 24 hours. Is this apoptosis? A: Not necessarily. This molecule is lipophilic. At high concentrations, it can intercalate into the plastic of the culture plate or the extracellular matrix (ECM), interfering with integrin binding.
-
Fix: Use Poly-D-Lysine (PDL) or Collagen-coated plates to strengthen cell attachment.
Q3: Can I use BSA to reduce toxicity? A: Yes, but with a caveat. Adding 0.1% - 0.5% Fatty Acid-Free BSA can act as a "sink" to buffer the free concentration of the drug.
-
Trade-off: This will shift your potency (IC50) to the right (make it look less potent), but it often eliminates the non-specific cytotoxicity spike, revealing the true therapeutic window.
Part 4: Mechanism of Action & Toxicity Pathway
Understanding the signaling context helps separate efficacy from toxicity. If this is a GPR119 agonist, the pathway involves cAMP accumulation.
Figure 2: Mechanistic pathway showing the divergence between desired GPCR signaling and concentration-dependent toxicity modes.
References
-
Ritter, C. et al. (2012). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes: Vascular Effects and Molecular Mechanisms. Journal of Medicinal Chemistry. (Context on GPR119 agonist structural classes).
-
Smith, D. A. et al. (2009). Physicochemical Properties and Toxicity: The "Lipophilic Efficiency" Concept. Nature Reviews Drug Discovery. (Explains lipophilicity-driven toxicity in primary cells).
-
Redfern, W. S. et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods. (hERG liability of piperidine derivatives).
-
SwissADME Database. Physicochemical computation for 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one. (Used for lipophilicity/solubility prediction validation).
Technical Support Center: Purification of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one
[1]
Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Purification & Analysis of Pyrimidinyl-Piperidine Amides Reference ID: KB-PYR-PIP-042[1]
Executive Summary: The Physicochemical Paradox
Welcome to the technical support center. You are likely working with 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one , a structural motif common in GPR119 agonists and metabolic disease targets.[1]
This molecule presents a classic "physicochemical paradox" that complicates purification:
-
The Basic Head: The pyrimidine ring contains basic nitrogens (
) that interact strongly with acidic silanols on silica gel.[1] -
The Lipophilic Tail: The butyl amide chain adds significant lipophilicity, often resulting in "oiling out" rather than crystallization.
-
The Dynamic Core: The
-acyl piperidine bond exhibits restricted rotation (rotamerism), frequently causing false-positive impurity flags in NMR.[1]
Below are the resolved support tickets for the most common challenges associated with this scaffold.
Knowledge Base Article #1: Chromatography Tailing & Retention
User Issue: "My compound streaks/tails on the silica column, and I'm losing yield in mixed fractions. Standard Hexane/EtOAc gradients aren't working."
Root Cause Analysis
The pyrimidine ring is a weak base. Standard silica gel (
Corrective Protocol: The "Buffered" Mobile Phase
You must suppress silanol ionization or block active sites.[2]
Recommended Solvent Systems:
| Method | Mobile Phase Composition | Mechanism | Application |
| Standard | DCM / MeOH (95:5) + 1% Triethylamine (TEA) | TEA blocks acidic silanols.[1] | General purification.[1][3][4] |
| Alternative | EtOAc / Hexane + 1% TEA | TEA modifies the silica surface. | If compound is very lipophilic.[1] |
| Advanced | DCM / MeOH + 1% | Ammonia provides stronger suppression.[1] | For stubborn tailing.[1][2] |
Step-by-Step Workflow:
-
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier (TEA or
) before loading the sample. This "neutralizes" the column. -
Loading: Dissolve the crude oil in a minimum volume of DCM. Do not use pure hexane, as the polar pyrimidine moiety may precipitate.
-
Elution: Run the gradient. The product should elute as a sharp band.
Critical Note: If using TEA, you must rotovap the fractions thoroughly. Residual TEA can catalyze hydrolysis or interfere with biological assays.[1]
Knowledge Base Article #2: The "Ghost" Impurity (NMR Rotamers)
User Issue: "My
Root Cause Analysis
This is not an impurity.[1][5] It is a phenomenon known as Rotamerism .[1]
The amide bond connecting the butyl group to the piperidine nitrogen has partial double-bond character (
Diagnostic Protocol: Variable Temperature (VT) NMR
To validate purity without re-purifying, perform a Coalescence Experiment.[1]
-
Preparation: Dissolve 5-10 mg of sample in DMSO-
(higher boiling point than ). -
Standard Scan: Acquire a spectrum at 25°C (298 K).[1] Note the split peaks.[6][7]
-
Heated Scan: Heat the probe to 80°C - 100°C (353 K - 373 K).
-
Result:
-
If PURE: The split peaks will coalesce into single, sharp singlets/triplets as the rotation rate becomes faster than the NMR timescale.
-
If IMPURE: The peaks will remain distinct (impurities do not coalesce).
-
Visualization of the Equilibrium:
Caption: Thermal coalescence of amide rotamers confirms chemical purity despite split NMR signals.
Knowledge Base Article #3: Removing Unreacted Amine (Scavenging)[1]
User Issue: "Amide coupling was incomplete. I have 10% unreacted 4-(pyrimidin-2-yloxy)piperidine left. It co-elutes with my product."
Root Cause Analysis
The starting material is a secondary amine.[8] While more polar than the amide product, the pyrimidine ring in the product makes the
Corrective Protocol: Solid Phase Extraction (SCX)
Use a Strong Cation Exchange (SCX) resin.[1] This resin contains sulfonic acid groups that will bind the basic secondary amine starting material but not the neutral amide product (the pyrimidine in the product is too weakly basic to bind strongly under these conditions compared to the secondary amine).
The "Catch-and-Release" Strategy (Inverse):
-
Conditioning: Wash the SCX cartridge with MeOH.[1]
-
Loading: Dissolve the crude reaction mixture in DCM/MeOH (1:1) and pass it through the SCX cartridge.
-
Elution (Product): Wash with neutral MeOH.
-
Result: The Amide Product (neutral) passes through into the collection flask.
-
Result: The Unreacted Amine (basic) stays trapped on the sulfonic acid resin.
-
-
Recovery (Optional): If you need to recover the starting amine, flush the cartridge with
in MeOH.
Data: Scavenging Efficiency
| Contaminant | Resin Type | Loading Solvent | Removal Efficiency |
| Unreacted Amine | SCX-2 (Propylsulfonic acid) | DCM/MeOH | >98% |
| Excess Acid Chloride | Amino-Resin ( | DCM | >95% |
Knowledge Base Article #4: Crystallization vs. Salt Formation
User Issue: "The product is an oil. I need a solid for stability testing."
Root Cause Analysis
The butyl chain and the flexible piperidine ring prevent efficient crystal lattice packing. The molecule has a low melting point and tends to exist as an amorphous gum.
Corrective Protocol: HCl Salt Formation
Converting the weak pyrimidine base into a hydrochloride salt often disrupts the amorphous phase and induces crystallinity.
Protocol:
-
Dissolve 100 mg of the oily free base in 1 mL of dry Diethyl Ether or Dioxane .
-
Cool to 0°C in an ice bath.
-
Dropwise add 1.1 equivalents of 4M HCl in Dioxane .
-
A white precipitate should form immediately.[1]
-
Trituration: If it gums up, add excess ether and sonicate.[1]
-
Filter the solid under nitrogen (hygroscopic warning).[1]
Summary Workflow Diagram
Caption: Integrated decision tree for purification and analysis of pyrimidinyl-piperidine amides.
References
-
Vertex Pharmaceuticals/NIH . (2015).[1] Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. Explains the NMR splitting mechanism in N-acyl piperidine systems.
-
BenchChem Technical Support . (2025). Purification of Polar Pyrimidine Derivatives. Protocols for overcoming silica tailing using amine modifiers.
-
Biotage . (2023).[1][5] How should I purify a complex, polar, amide reaction mixture? Detailed guide on using SCX resins for amide/amine separation.
-
Royal Society of Chemistry . (2014).[1] Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds. Contains experimental details on pyrimidine ether synthesis and purification.
-
National Institutes of Health (NIH) .[1] Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline. Provides specific flash chromatography conditions (0.1% TEA) for piperidine derivatives.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage and Administration for In Vivo Studies of Piperidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine-containing compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] However, translating a promising piperidine-based compound from the bench to a successful in vivo model requires careful optimization of its dosage and administration route. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during this critical phase of preclinical development.
Section 1: Foundational Principles & Initial Troubleshooting
The success of any in vivo study hinges on achieving adequate drug exposure at the target site without inducing unacceptable toxicity. For piperidine compounds, this often begins with addressing a fundamental challenge: solubility.
Frequently Asked Questions (FAQs): Solubility and Formulation
Q1: Why are many of my piperidine-containing compounds poorly soluble in aqueous vehicles?
A1: The solubility of piperidine derivatives is highly dependent on their structure and the pH of the solution. The piperidine nitrogen is basic (pKa ≈ 10-11), meaning it can be protonated to form a more water-soluble salt at acidic pH.[4] Conversely, the presence of acidic functional groups, like a carboxylic acid, can create a zwitterionic molecule that may have low aqueous solubility at its isoelectric point.[4]
Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my in vivo study. How can I prevent this?
A2: This is a common issue when the final concentration in the aqueous solution exceeds the compound's thermodynamic solubility limit.[4] Here are some strategies to prevent precipitation:
-
Lower the Final Concentration: The simplest approach is to work with a more dilute final concentration of your compound.[4]
-
Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your formulation is as high as your experiment can tolerate (typically ≤10% for in vivo studies) without causing adverse effects.[4]
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can prevent localized high concentrations that trigger precipitation.[4]
-
Use a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Cremophor EL can form micelles that encapsulate the compound, keeping it in solution. A common vehicle is saline containing 5-10% DMSO and 10% Tween® 80.[4]
Q3: What are the best initial steps to improve the solubility of a novel piperidine compound for an in vivo study?
A3: The most direct initial approaches are:
-
pH Adjustment: Since most piperidine compounds are basic, preparing the formulation in an acidic vehicle (e.g., citrate buffer at pH 3-4) can significantly increase solubility by forming a soluble salt.[5]
-
Use of Co-solvents: Employing a water-miscible organic co-solvent is a common and effective strategy.[5] Besides DMSO, other pharmaceutically acceptable co-solvents include propylene glycol, ethanol, and polyethylene glycols (PEGs), such as PEG 400.[4]
Q4: When should I consider more advanced formulation strategies?
A4: If simple pH adjustment and co-solvents are insufficient, or if you need a solid form with improved dissolution for oral dosing, consider these advanced techniques:
-
Salt Formation: This is a robust method for ionizable compounds and can lead to significant increases in solubility and dissolution rates.[5][6]
-
Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[5][7]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can enhance solubility and oral absorption.[6][8]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[8][9]
Troubleshooting Guide: Poor Solubility
This guide outlines a systematic approach to addressing solubility issues with piperidine compounds.
Protocol 1: pH-Solubility Profile
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate).
-
Add an excess amount of your compound to a small volume of each buffer.
-
Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility (mg/mL or µM) against pH to identify the pH of maximum solubility.
Protocol 2: Co-solvent Screening
-
Prepare stock solutions of your compound in various pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, PEG 400, propylene glycol).[4]
-
Determine the maximum concentration achievable in each solvent.
-
Perform a dilution of the most concentrated stock solutions into your target aqueous buffer (e.g., PBS, saline).
-
Observe immediately and after 1 hour for any signs of precipitation.[4]
-
Select the co-solvent system that provides the best solubility and stability at the desired final concentration.
Section 2: Selecting the Administration Route
The choice of administration route is a critical decision that impacts a compound's pharmacokinetic profile, bioavailability, and ultimately, its efficacy. The most common routes for preclinical studies are oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[10][11]
Decision-Making Workflow for Route Selection
The following diagram illustrates a logical workflow for selecting an appropriate administration route.
Caption: Decision workflow for selecting an in vivo administration route.
Comparison of Administration Routes
| Route | Onset of Action | Bioavailability | Key Considerations |
| Intravenous (IV) | 30-60 seconds[12] | 100% (by definition) | Bypasses first-pass metabolism; essential for initial PK studies to determine clearance and volume of distribution.[13] |
| Oral (PO) | 30-90 minutes[12] | Variable | Subject to first-pass metabolism in the gut and liver, which can significantly reduce exposure.[12][14] Most clinically relevant route.[15] |
| Intraperitoneal (IP) | Variable | High, but variable | Bypasses the GI tract but is still subject to first-pass metabolism in the liver. Can cause local irritation. |
| Subcutaneous (SC) | 15-30 minutes[12] | High, often slow absorption | Can provide a sustained-release effect. Formulation volume may be limited. |
Section 3: Dosage Optimization
Determining the appropriate dose range is a balancing act between achieving a therapeutic effect and avoiding toxicity. This process typically starts with a Maximum Tolerated Dose (MTD) study.
Frequently Asked Questions (FAQs): Dosing and Toxicity
Q1: What is a Maximum Tolerated Dose (MTD) study and why is it important?
A1: An MTD study defines the highest dose of a compound that can be administered without causing unacceptable side effects or toxicity over a specific period.[10][16] It is a critical first step in preclinical development to establish a safe dose range for subsequent pharmacokinetic (PK) and efficacy studies.[10][17]
Q2: What are the common signs of toxicity I should look for with piperidine compounds?
A2: General signs of toxicity include weight loss (a 15-20% loss is often a key endpoint), reduced food and water intake, changes in posture (e.g., hunched posture), and altered activity levels.[17][18] For piperidine specifically, high doses can lead to CNS effects like tremors or changes in motor activity, as well as irritation at the site of administration.[18][19]
Q3: My piperidine compound shows low oral bioavailability despite good solubility. What could be the issue?
A3: The most likely culprit is extensive first-pass metabolism.[14] The piperidine ring and its substituents are often targets for cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut wall and liver.[14][20] Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[14][21] Another possibility is that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells back into the gut lumen.[22]
Troubleshooting Guide: Low Oral Bioavailability
The following workflow can help diagnose and address issues of low oral bioavailability.
Caption: Troubleshooting workflow for low oral bioavailability.
Protocol 3: Acute Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest single dose of a piperidine compound that is well-tolerated in the chosen animal model (e.g., mice).
Methodology:
-
Animal Model: Use a small number of animals per group (e.g., n=3-5 mice).
-
Dose Selection: Select a starting dose based on in vitro efficacy data or literature on similar compounds. Subsequent doses should be escalated using a defined progression factor (e.g., 2x or 3x). A vehicle control group is mandatory.
-
Administration: Administer the compound via the intended route of administration (e.g., oral gavage).
-
Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and then daily for up to 14 days.[18]
-
Data Collection: Record clinical observations, body weight, and food/water intake.
-
Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity (e.g., >15% body weight loss, mortality, or severe clinical signs).[16][17] This dose is then used as the high dose for subsequent efficacy and PK studies.
Section 4: Pharmacokinetic (PK) Studies
A well-designed PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of your piperidine compound.
Protocol 4: Basic Pharmacokinetic (PK) Study in Rodents
Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) following IV and PO administration.
Methodology:
-
Animal Model: Use cannulated rats (e.g., jugular vein cannulation) to allow for serial blood sampling.[23][24]
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10-20 mg/kg).
-
-
Dosing: Administer a single dose of the compound in a suitable vehicle.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters. The absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Key Pharmacokinetic Parameters for Piperidine Compounds
| Parameter | Definition | Implication for Piperidine Compounds |
| AUC (Area Under the Curve) | Total drug exposure over time. | A key indicator of overall exposure; used to calculate bioavailability. |
| Cmax | Maximum observed plasma concentration. | Important for assessing potential acute toxicity. |
| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |
| t1/2 (Half-life) | Time for plasma concentration to decrease by half. | Determines dosing frequency. Piperine has shown a half-life of ~8 hours after IV administration in rats.[24] |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. | High clearance suggests rapid metabolism, often by CYP enzymes for piperidines.[14][20] |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes. | A large Vd, as seen with piperine, indicates extensive distribution into tissues.[24] |
By systematically addressing formulation, selecting the appropriate administration route, and carefully determining the optimal dose range, researchers can significantly enhance the quality and reproducibility of their in vivo studies with piperidine-based compounds.
References
-
Sunkara G, Mada SR, Vobalaboina V. Pharmacokinetics and tissue distribution of piperine in animals after i.v. bolus administration. Pharmazie. 2001 Aug;56(8):640-2. Available from: [Link]
-
Rather, M. A., & Bhagat, M. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 485. Available from: [Link]
-
Czarnota, K., Gierut, A., & Kaczor, A. A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 268, 116265. Available from: [Link]
-
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2025). Frontiers in Pharmacology. Available from: [Link]
-
Obach, R. S., Ryder, T. F., & Miller, H. R. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 586–590. Available from: [Link]
-
Maximum tolerable dose (MTD) studies. Available from: [Link]
-
Bhardwaj, R. K., Glaeser, H., Gaur, A., Klotz, U., & Fromm, M. F. (2002). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. Drug Metabolism and Disposition, 30(8), 951-954. Available from: [Link]
-
Huddart, R., & Farooq, M. (2024). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. Pharmaceuticals, 17(3), 299. Available from: [Link]
-
Toxicity effects of piperidine alkaloids. ResearchGate. Available from: [Link]
-
Lagisetty, U., Mohammed, H., & Ramaiah, S. (2018). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal, 10(1). Available from: [Link]
-
Horie, T., Ikenishi, Y., & Kurono, S. (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. Journal of mass spectrometry : JMS, 37(2), 173–181. Available from: [Link]
-
Kumar, A., Singh, S., & Singh, J. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37861–37881. Available from: [Link]
-
Kumar, S., Wahi, A. K., Singh, R., & Singh, A. (2014). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Bioorganic & medicinal chemistry letters, 24(15), 3472–3476. Available from: [Link]
-
de Farias, F. M., de Andrade, C. H., & de Albuquerque, J. F. (2004). New optimized piperamide analogues with potent in vivo hypotensive properties. Bioorganic & medicinal chemistry letters, 14(24), 6067–6071. Available from: [Link]
-
Stary, E., Wiecek, M., & Latacz, G. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 14(1), 108–123. Available from: [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Research, 30(1), 1–2. Available from: [Link]
-
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. (2009). Available from: [Link]
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017). Available from: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. Available from: [Link]
-
Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (n.d.). Available from: [Link]
-
Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. (2022). Neuroquantology. Available from: [Link]
-
Routes of administration – Knowledge and References - Taylor & Francis. Available from: [Link]
-
Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. (2024). ManTech Publications. Available from: [Link]
-
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2007). Piperidine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 5. National Academies Press (US). Available from: [Link]
-
Piperidine: Human health tier II assessment. (2016). Available from: [Link]
-
ROUTES OF DRUG ADMINISTRATION. (2010). International Journal of Pharmaceutical Studies and Research. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Available from: [Link]
-
Drug Development and Alternative Routes of Administration - BioPharma Services. (n.d.). Available from: [Link]
-
Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Available from: [Link]
-
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Available from: [Link]
-
Structures and Optimization Pathways of Piperazine-based Piperidine... ResearchGate. Available from: [Link]
-
Pchelintseva, D. I., & Dar'in, D. V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 28(3), 1369. Available from: [Link]
-
Basile, L., & Carbone, A. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(6), 1109–1120. Available from: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. Available from: [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. Available from: [Link]
-
Niche Nonclinical Studies: Uncommon Routes of Administration and Animal Models. (2021). Available from: [Link]
-
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024). MDPI. Available from: [Link]
-
Routes of Administration - StatPearls - NCBI Bookshelf. (2023). Available from: [Link]
-
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). Available from: [Link]
Sources
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- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. hilarispublisher.com [hilarispublisher.com]
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- 11. premier-research.com [premier-research.com]
- 12. romanpub.com [romanpub.com]
- 13. Medication Routes of Administration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 17. nc3rs.org.uk [nc3rs.org.uk]
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- 22. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
overcoming resistance mechanisms to pyrimidine-based inhibitors
Technical Support Center: Overcoming Resistance to Pyrimidine-Based Inhibitors
Status: Active Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PYR-RES-001
Welcome to the Technical Support Center
If you are reading this, your pyrimidine-based inhibitor (whether a classic nucleoside analog like Gemcitabine/5-FU or a modern pyrimidine-scaffold kinase inhibitor like Osimertinib) is likely failing in your models.
Resistance is rarely random; it is a logical cellular adaptation. As your Application Scientist, I will not just give you a list of reagents. I will guide you through the causality of resistance—from the transporter level to the genomic level—and provide self-validating protocols to diagnose the specific failure point in your experimental system.
Module 1: The "Entry & Activation" Barrier (Nucleoside Analogs)
Scope: Gemcitabine, Cytarabine, 5-Fluorouracil (5-FU). Core Issue: These are prodrugs. They require cellular uptake and metabolic activation. Resistance is often a failure of logistics, not potency.
The Biological Logic
For a drug like Gemcitabine to work, it must:
-
Enter: Via Human Equilibrative Nucleoside Transporter 1 (hENT1).[1][2][3]
-
Activate: Phosphorylation by Deoxycytidine Kinase (dCK) is the rate-limiting step.
-
Evade: Avoid deamination by Cytidine Deaminase (CDA).
If your cell line downregulates hENT1 or dCK, or upregulates CDA, your drug never reaches the target.
Visualizing the Failure Point
The following diagram illustrates the metabolic bottleneck. If dCK is low (red node), the drug remains inactive.
Figure 1: The metabolic activation pathway of Gemcitabine. Red node (dCK) represents the most common point of acquired resistance [1, 5].
Troubleshooting & FAQs
Q: My IC50 values have shifted 100-fold higher in my resistant line. Is the target mutated? A: Unlikely for nucleoside analogs. It is statistically more probable that the cell has stopped importing or activating the drug.
-
Diagnostic Protocol: Perform a Western Blot for hENT1 and dCK .
-
Interpretation:
-
Low hENT1: The drug cannot enter. Solution: Transfect hENT1 or use a liposomal formulation to bypass transporters.
-
Low dCK: The drug enters but isn't phosphorylated. Solution: This is a hard stop for Gemcitabine. Switch to a drug that doesn't require dCK (e.g., 5-FU, though it has its own activation pathway via OPRT).
-
Q: I see high DNA damage markers (γH2AX), but cells aren't dying. A: You likely have an Apoptosis Block , not a drug failure.
-
Check: Bcl-2/Bax ratio or p53 status.
-
The "Bypass" Experiment: Treat with the drug + a BH3 mimetic (e.g., Venetoclax). If cell death is restored, the resistance is downstream of the drug target [2].
Module 2: The "Structural" Barrier (Kinase Inhibitors)
Scope: Pyrimidine-scaffold EGFR inhibitors (Osimertinib, Rociletinib).[4] Core Issue: Steric hindrance. These drugs often bind covalently to Cysteine 797 (C797).[5][6]
The Biological Logic
Third-generation EGFR inhibitors use a pyrimidine core to fit the ATP pocket and a "warhead" to form a covalent bond with Cys797.[4]
-
Resistance Mechanism: The C797S mutation (Cysteine to Serine) removes the thiol group required for covalent binding. The drug can no longer "lock on" [3, 4].
Decision Tree: Diagnosing Kinase Resistance
Use this logic flow to determine why your inhibitor is failing.
Figure 2: Diagnostic workflow for acquired resistance to pyrimidine-based EGFR inhibitors.
Troubleshooting & FAQs
Q: Can I overcome C797S resistance by increasing the dose? A: No. The affinity loss is too great because the covalent bond is abolished.
-
Scientific Fix: You must switch binding modes. Fourth-generation allosteric inhibitors (which bind outside the ATP pocket) or degraders (PROTACs) are required.
Q: My sequencing is wild-type for EGFR, but the drug still fails. A: This is likely Bypass Signaling . The cell is using MET or HER2 to drive proliferation, rendering EGFR inhibition irrelevant.
-
Validation Protocol:
-
Treat cells with Osimertinib (EGFR inhibitor).
-
Treat cells with Crizotinib (MET inhibitor).
-
Treat with Combination .
-
Result: If the combination kills synergistically, you have identified a MET-driven bypass track [3].
-
Module 3: The "Salvage" Barrier (DHODH Inhibitors)
Scope: Inhibitors of de novo pyrimidine synthesis (e.g., Brequinar, Leflunomide). Core Issue: Cells have two ways to get pyrimidines: make them (de novo) or steal them (Salvage).[7]
The Uridine Rescue Protocol
If you are testing a DHODH inhibitor, you must validate that the toxicity is actually due to pyrimidine starvation.
Protocol: The Uridine Rescue Assay
-
Setup: Plate cells in two sets of 96-well plates.
-
Treatment:
-
Set A: Drug Dose Response (0 - 10 µM).
-
Set B: Drug Dose Response + 100 µM Uridine .
-
-
Readout: 72-hour viability (CellTiter-Glo or MTT).
-
Interpretation:
-
Rescue Observed (Set B survives): The drug is working on-target (DHODH inhibition), but the cells are using the salvage pathway to survive. Action: You need to block the salvage transporter (hENT1) or use dialyzed serum (to remove exogenous uridine) [6].
-
No Rescue: The toxicity is off-target. The drug is killing cells via a mechanism unrelated to pyrimidine synthesis.
-
Summary of Resistance Markers
| Drug Class | Primary Resistance Marker | Mechanism | Detection Method |
| Gemcitabine | dCK (Downregulation) | Failure of phosphorylation (activation) | Western Blot / qPCR [1, 5] |
| Gemcitabine | hENT1 (Downregulation) | Failure of cellular uptake | Flow Cytometry / IHC [1] |
| 5-FU | Thymidylate Synthase (TS) (Upregulation) | Target overexpression (outcompetes drug) | qPCR / Western Blot |
| Osimertinib | EGFR C797S | Loss of covalent binding site | Sanger Sequencing / ctDNA [3, 4] |
| DHODH Inhibitors | Salvage Pathway | Uptake of exogenous Uridine | Uridine Rescue Assay [6] |
References
-
Achiwa, H., et al. (2004). Determinants of sensitivity and resistance to gemcitabine: the roles of human equilibrative nucleoside transporter 1 and deoxycytidine kinase in non-small cell lung cancer. Cancer Science.
- Hagmann, W., et al. (2010). Molecular mechanisms of gemcitabine resistance in pancreatic carcinoma cells. The International Journal of Biochemistry & Cell Biology.
-
Ercan, D., et al. (2015).[4] EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors.[4][5][6][8][9] Clinical Cancer Research.
-
Thress, K. S., et al. (2015). Acquired EGFR C797S mutation mediates resistance to AZD9291 in non–small cell lung cancer harboring EGFR T790M.[5][8] Nature Medicine.
-
Ohhashi, S., et al. (2008). Down-regulation of deoxycytidine kinase enhances acquired resistance to gemcitabine in pancreatic cancer.[10] Anticancer Research.[5][10]
-
White, R. M., et al. (2011). DHODH modulators: The salvage pathway and uridine rescue.[7][11] Nature Chemical Biology.
Sources
- 1. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]
- 2. Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma: A Physiopathologic and Pharmacologic Review [mdpi.com]
- 3. Determinants of sensitivity and resistance to gemcitabine: the roles of human equilibrative nucleoside transporter 1 and deoxycytidine kinase in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one Analogs
This technical support guide is designed for researchers, scientists, and drug development professionals actively working to improve the oral bioavailability of 1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one analogs. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows. The guidance herein is based on established principles of medicinal chemistry, pharmacokinetics, and formulation science.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Question 1: My 1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one analog exhibits poor aqueous solubility, leading to low and variable oral absorption in preclinical animal models. What are my immediate next steps?
Answer: Poor aqueous solubility is a common challenge for this class of compounds and is a primary reason for low oral bioavailability.[1][2] The low solubility limits the dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[3] Here’s a systematic approach to troubleshoot this issue:
Step 1: Quantify the Problem. First, ensure you have accurately characterized the solubility profile of your analog.
-
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
-
Kinetic Solubility (High-Throughput Screening): Prepare a high-concentration stock solution of your compound in DMSO. Add a small volume of the stock solution to a series of aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) to mimic the GI tract environment. After a short incubation period (e.g., 2 hours), filter the samples and quantify the concentration of the dissolved compound using LC-MS/MS or UV spectroscopy.
-
Thermodynamic Solubility (Shake-Flask Method): Add an excess amount of the solid compound to the same series of aqueous buffers.[4] Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached. Filter the samples and analyze the supernatant to determine the equilibrium solubility.[4]
-
Step 2: Identify the Root Cause. The chemical structure of your analog will dictate its physicochemical properties. The 1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one scaffold contains both lipophilic (e.g., butan-1-one chain, potentially substituted pyrimidine) and polar (e.g., ether linkage, piperidine nitrogen) functionalities. An imbalance can lead to poor solubility.
Step 3: Implement Formulation Strategies. Before embarking on extensive medicinal chemistry efforts, explore formulation strategies to enhance solubility and dissolution.
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[5][6]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can lead to a higher apparent solubility.[4] This is because the amorphous state has a higher free energy than the crystalline state.[7]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[8] These systems form fine emulsions in the GI tract, presenting the drug in a solubilized state.[1][7]
-
Complexation: The use of cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[3][6]
Question 2: Despite improving the solubility of my analog, the oral bioavailability remains low. What other factors should I investigate?
Answer: If solubility is no longer the limiting factor, the low bioavailability is likely due to poor permeability across the intestinal epithelium or high first-pass metabolism.[9][10]
Step 1: Assess Intestinal Permeability. The ability of your compound to cross the intestinal barrier is crucial for absorption.
-
Experimental Protocol: Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable supports until they form a differentiated monolayer that mimics the intestinal epithelium.
-
Add your compound to the apical (A) side (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the blood) over time. This provides the apparent permeability coefficient (Papp A-to-B).[11]
-
In a separate experiment, add the compound to the basolateral side and measure its appearance on the apical side (Papp B-to-A).
-
Calculate the Efflux Ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio significantly greater than 2 suggests that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug back into the gut lumen.[9][12][13]
-
Step 2: Evaluate Metabolic Stability. First-pass metabolism in the gut wall and liver can significantly reduce the amount of drug that reaches systemic circulation.
-
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubate your compound with liver microsomes or hepatocytes (from human and relevant preclinical species) in the presence of NADPH (a necessary cofactor for many metabolic enzymes).
-
At various time points, quench the reaction and measure the concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life and high clearance indicate rapid metabolism.[11]
-
Step 3: Identify Metabolic Hotspots. Understanding where metabolism occurs on your molecule can guide structural modifications.
-
Metabolite Identification Studies: Analyze the samples from your metabolic stability assay using high-resolution mass spectrometry to identify the structures of the major metabolites. Common metabolic pathways for piperidine-containing compounds include N-dealkylation, oxidation of the piperidine ring, and hydroxylation of aromatic or aliphatic moieties.[14][15] The pyrimidine ring can also be a site of metabolism, often through hydroxylation.[16]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one analogs that influence their oral bioavailability?
A1: The oral bioavailability of these analogs is a multifactorial property influenced by a balance of physicochemical and metabolic characteristics. Key structural features include:
-
Lipophilicity (LogP/LogD): An optimal range of lipophilicity is required. While sufficient lipophilicity is needed for membrane permeation, excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors affects both solubility and permeability. A high number of hydrogen bond donors can negatively impact permeability.
-
Polar Surface Area (PSA): PSA is a good predictor of passive membrane permeability. Generally, a PSA of less than 140 Ų is desirable for good oral absorption.
-
Metabolic Stability of the Piperidine and Pyrimidine Rings: The piperidine ring can be susceptible to oxidation, particularly at the carbons alpha to the nitrogen.[17] The pyrimidine ring can undergo hydroxylation.[16][18] Introducing metabolic blocks, such as fluorine atoms or small alkyl groups at metabolically labile positions, can improve stability.[9]
Q2: How can I use in silico models to predict the oral bioavailability of my analogs early in the drug discovery process?
A2: In silico models can be valuable for prioritizing compounds for synthesis and in vitro testing.[11][19]
-
Physicochemical Property Prediction: Software can estimate properties like LogP, LogD, PSA, and solubility.
-
ADME Prediction: More sophisticated models can predict permeability, metabolic stability, and P-gp substrate liability.
-
Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate in vitro data (solubility, permeability, metabolic clearance) with physiological parameters to simulate the in vivo pharmacokinetic profile of a drug.[20] This can provide an early estimate of human oral bioavailability.[11]
Q3: My compound is a P-gp efflux substrate. What are my options?
A3: If your compound is identified as a P-gp substrate, you have several strategies to consider:
-
Structural Modification: Make modifications to the molecule to reduce its affinity for P-gp. This can involve altering lipophilicity, reducing the number of hydrogen bond acceptors, or changing the overall shape of the molecule.
-
Co-administration with a P-gp Inhibitor (for preclinical studies): In animal studies, co-dosing with a known P-gp inhibitor can confirm that efflux is the primary barrier to absorption.[9] However, this is generally not a viable long-term strategy for clinical development due to the potential for drug-drug interactions.
-
Formulation Approaches: Some formulation strategies, such as the use of certain excipients in lipid-based systems, have been shown to inhibit P-gp locally in the gut, thereby increasing the absorption of P-gp substrates.
Q4: What are the most common metabolic pathways for piperidine- and pyrimidine-containing compounds?
A4: For piperidine-containing compounds, common metabolic pathways include:
-
N-dealkylation: Cleavage of the bond between the piperidine nitrogen and its substituent.[14]
-
Ring Oxidation: Hydroxylation of the piperidine ring, often at the 3 or 4 position, or alpha to the nitrogen.[15]
-
Lactam Formation: Oxidation alpha to the nitrogen to form a lactam.[14]
For pyrimidine-containing compounds, metabolism often involves:
-
Hydroxylation: Addition of a hydroxyl group to the pyrimidine ring.[16]
-
Ring Cleavage: More extensive metabolism can lead to the opening of the pyrimidine ring.[18]
Section 3: Data Presentation and Visualization
Table 1: Example Troubleshooting Data for a Hypothetical Analog
| Parameter | Experimental Result | Interpretation | Recommended Action |
| Solubility (pH 6.8) | < 1 µg/mL | Very low solubility, likely limiting dissolution. | Micronization or formulation as an ASD. |
| Caco-2 Papp (A-to-B) | 0.5 x 10⁻⁶ cm/s | Low permeability. | Investigate efflux; consider structural modifications to increase lipophilicity (if LogP is low). |
| Efflux Ratio | 5.0 | High efflux, indicating the compound is a P-gp substrate. | Structural modifications to reduce P-gp affinity. |
| Liver Microsome t½ | 15 minutes | Rapid metabolism. | Identify metabolic hotspots and introduce metabolic blocks. |
Diagram 1: Troubleshooting Workflow for Low Oral Bioavailability
Caption: A decision tree for troubleshooting low oral bioavailability.
Diagram 2: Key Factors Influencing Oral Bioavailability
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. seppic.com [seppic.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 肠道外排转运蛋白在药物吸收中的作用 [sigmaaldrich.com]
- 13. bioivt.com [bioivt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 19. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 20. open.library.ubc.ca [open.library.ubc.ca]
Validation & Comparative
validating the target engagement of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one in cells
Topic: Validating the Target Engagement of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one (GPR119 Agonist Probe) in Cells
Part 1: Strategic Overview & Mechanism of Action
1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one contains the quintessential pyrimidine-piperidine scaffold characteristic of GPR119 agonists (e.g., MBX-2982, GSK1292263). GPR119 is a G
Validating target engagement for this compound requires proving it acts as an agonist that specifically triggers the G
The Validation Challenge
Mere binding affinity (
Part 2: Comparative Analysis of Validation Methods
To validate this compound, you must choose an assay that balances sensitivity , throughput , and physiological relevance .
| Feature | Method A: TR-FRET cAMP (HTRF/LANCE) | Method B: | Method C: Label-Free (DMR/Impedance) |
| Primary Readout | Intracellular cAMP accumulation (G | Whole-cell mass redistribution (Holistic). | |
| Relevance to Target | High. Direct measure of GPR119's therapeutic mechanism (insulin secretion). | Medium. Measures receptor regulation, not necessarily therapeutic efficacy. | Low. Non-specific; requires specific antagonists to confirm target. |
| Sensitivity | High (Femtomolar detection). | Moderate. | High, but prone to noise. |
| Throughput | Ultra-High (384/1536-well). | High. | Medium (96/384-well). |
| False Positives | Low (if PDE inhibitors are used correctly). | Low (highly specific engineered lines). | High (detects any cytoskeletal change). |
| Verdict | The Gold Standard. Best for potency ranking. | The Orthogonal Check. Essential for checking signaling bias. | The Phenotypic Check. Good for native cells. |
Recommendation: Proceed with Method A (TR-FRET cAMP) for primary validation to establish
Part 3: Signaling Pathway Visualization
The following diagram illustrates the specific GPR119 signaling cascade activated by the compound and the detection principle.
Caption: GPR119 activation cascade and the competitive inhibition principle of the TR-FRET cAMP assay.
Part 4: Deep-Dive Protocol (TR-FRET cAMP Assay)
Objective: Determine the
Experimental Setup
-
Cell Line: HEK293-hGPR119 (Stable or Transient). Note: Native lines like HIT-T15 or MIN6 can be used but have lower signal windows.
-
Reagents:
-
Test Compound (dissolved in 100% DMSO, 10 mM stock).
-
Reference Agonist: MBX-2982 or GSK1292263 (Positive Control).
-
IBMX (Phosphodiesterase inhibitor) – Critical to prevent cAMP degradation.
-
TR-FRET cAMP Kit (e.g., Cisbio HTRF or PerkinElmer LANCE).
-
Step-by-Step Workflow
Step A: Cell Preparation (The "Suspension" Method)
-
Harvest HEK293-hGPR119 cells using non-enzymatic dissociation solution (e.g., Cell Dissociation Buffer) to preserve receptor integrity.
-
Resuspend cells in Stimulation Buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX + 0.1% BSA).
-
Expert Tip: BSA prevents the lipophilic pyrimidine-piperidine compound from sticking to the plastic plate.
-
-
Adjust cell density to 2,000 cells/well (for 384-well low-volume plates).
Step B: Compound Treatment
-
Prepare a serial dilution of the test compound (1:3 dilution, 10 points) in Stimulation Buffer. Top concentration should be 10
M. -
Dispense 5
L of compound solution into the assay plate. -
Dispense 5
L of cell suspension into the wells. -
Incubate for 30–60 minutes at Room Temperature (RT).
-
Why RT? GPR119 kinetics are stable at RT, and it reduces edge effects compared to 37°C.
-
Step C: Detection (Lysis & FRET)
-
Add 5
L of cAMP-d2 (Acceptor) in Lysis Buffer. -
Add 5
L of Anti-cAMP-Cryptate (Donor) in Lysis Buffer. -
Incubate for 1 hour at RT in the dark.
-
Read on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).
Data Analysis & Validity Criteria
-
Ratio Calculation: Ratio =
. -
Curve Fitting: Plot Ratio vs. Log[Compound]. Use a 4-parameter logistic (4PL) non-linear regression.
-
Note: This is a competitive assay. High cAMP = Low Signal. The curve will be inverted.
| Parameter | Acceptance Criteria | Failure Cause |
| Z' Factor | High variability; pipetting error; cell clumping. | |
| S/B Ratio | Low receptor expression; degraded cAMP (forgot IBMX). | |
| Reference EC50 | Within 3x of historical mean | Cell passage number too high (>20). |
Part 5: References
-
Ritter, K., et al. (2015). Bridged Piperidine Structures in GPR119 Agonists: A Technical Guide. Bioorganic & Medicinal Chemistry Letters .
-
Hao, J., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology .
-
Arena Pharmaceuticals. (2007). AR231453, a potent and orally active GPR119 agonist. Journal of Medicinal Chemistry .
-
Takeda Pharmaceutical Company. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry .
-
IUPHAR/BPS Guide to PHARMACOLOGY. GPR119 Receptor Information and Ligands.
In the landscape of targeted drug discovery, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. This guide provides an in-depth comparative analysis of the cross-reactivity profile of PP2, a well-characterized pyrazolo[3,4-d]pyrimidine-based inhibitor of the Src family of non-receptor tyrosine kinases. While the compound 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one is a novel structure with limited public data, we will utilize PP2 as a representative molecule of a similar structural class to illustrate the principles and methodologies of kinase selectivity profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of kinase inhibitor selectivity and the experimental approaches to its characterization.
Introduction: The Imperative of Kinase Inhibitor Selectivity
Protein kinases, comprising a superfamily of over 500 enzymes, are pivotal regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment; however, the high degree of conservation within the ATP-binding site across the kinome presents a significant challenge in achieving inhibitor selectivity.[1]
A lack of selectivity can lead to the inhibition of unintended kinases, resulting in off-target toxicities or even counteracting the desired therapeutic effect.[2] Conversely, in some instances, a multi-targeted approach can be beneficial. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is paramount in the early stages of drug discovery to guide lead optimization, predict potential side effects, and elucidate the compound's mechanism of action.
This guide focuses on PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine), a potent inhibitor of the Src family of kinases.[3][4] The Src family, which includes Src, Lck, Fyn, and Hck, are key mediators of signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[5][6] Their elevated activity is frequently observed in various cancers, making them attractive therapeutic targets.[7][8] We will explore the inhibitory activity of PP2 against its primary targets and a panel of related kinases, providing a framework for evaluating kinase inhibitor selectivity.
Comparative Kinase Inhibition Profile of PP2
The selectivity of a kinase inhibitor is quantitatively assessed by comparing its potency (typically measured as the half-maximal inhibitory concentration, IC50) against its intended target versus a panel of other kinases. A higher IC50 value indicates weaker inhibition. The following table summarizes the inhibitory activity of PP2 against its primary Src family targets and a selection of clinically relevant off-target kinases. This data has been compiled from various in vitro kinase assays.
| Kinase Target | Kinase Family | Biological Role | PP2 IC50 (nM) |
| Lck | Src Family | T-cell signaling and activation | 4[3][4][9] |
| Fyn | Src Family | Neuronal development, immune cell signaling | 5[3][4][9] |
| Hck | Src Family | Hematopoietic cell signaling, inflammation | 5[3] |
| Src | Src Family | Cell growth, proliferation, metastasis | 36 |
| PTK6 (Brk) | Non-receptor Tyrosine Kinase | Epithelial cell signaling, tumor progression | 50[10] |
| RIP2 | Serine/Threonine Kinase | Innate immune response, inflammation | 19 |
| CK1δ | Serine/Threonine Kinase | Circadian rhythm, Wnt signaling | 41 |
| c-Abl | Non-receptor Tyrosine Kinase | Cell cycle regulation, DNA damage response | ~325[1] |
| EGFR | Receptor Tyrosine Kinase | Cell growth and proliferation | 480[4] |
| ZAP-70 | Non-receptor Tyrosine Kinase | T-cell signaling | >100,000[3][4] |
| JAK2 | Non-receptor Tyrosine Kinase | Hematopoiesis, immune response | >50,000[3][4] |
Data Interpretation:
The data clearly demonstrates that PP2 is a potent inhibitor of the Src family kinases Lck, Fyn, and Hck, with IC50 values in the low nanomolar range.[3][4][9] Its potency against Src itself is slightly lower but still significant. Notably, PP2 exhibits significant inhibitory activity against several kinases outside the Src family, including PTK6, RIP2, and CK1δ, indicating a degree of promiscuity.[10] While often described as a "selective" Src family inhibitor, broader kinome profiling has revealed that PP2 is, in fact, non-selective and inhibits a significant number of other kinases with similar affinities.[1][4] This underscores the importance of comprehensive profiling against large kinase panels rather than a small, selected group. The lack of significant activity against ZAP-70 and JAK2 highlights some level of selectivity.[3][4]
The "Why" Behind the Experimental Design: Causality in Selectivity Profiling
The selection of kinases for a cross-reactivity panel is a critical aspect of the experimental design. The rationale is to include kinases that are structurally related to the primary target (e.g., other members of the same family) and those that are functionally relevant, meaning their inhibition could lead to significant biological consequences.
-
Structurally-Related Kinases: The Src family kinases (Lck, Fyn, Hck) were chosen due to their high sequence and structural homology to Src. Assessing activity against these kinases is crucial to understand the inhibitor's intra-family selectivity.
-
Functionally-Related and Key Off-Target Kinases: Kinases like c-Abl, EGFR, ZAP-70, and JAK2 are included because they are involved in critical signaling pathways that, if unintentionally inhibited, could lead to adverse effects. The identification of PTK6, RIP2, and CK1δ as off-targets from broader screening efforts provides valuable information for predicting the compound's pharmacological profile.[10]
The choice of assay methodology is equally important. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used in high-throughput screening and IC50 determination due to their high sensitivity, broad applicability, and non-radioactive format.[11][12][13][14] This method measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Experimental Protocol: Determination of IC50 Values using the ADP-Glo™ Kinase Assay
This section provides a detailed, step-by-step protocol for determining the IC50 value of a kinase inhibitor, such as PP2, against a panel of kinases using the ADP-Glo™ Kinase Assay.
Materials:
-
Purified recombinant kinases (e.g., Src, Lck, Fyn, Hck, and selected off-target kinases)
-
Kinase-specific substrates (peptides or proteins)
-
PP2 (or test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
384-well white, flat-bottom plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of PP2 in 100% DMSO.
-
Perform a serial dilution of the PP2 stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 11-point, 3-fold serial dilution).
-
Further dilute the compound solutions in Kinase Reaction Buffer to a 2X final concentration. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the 2X serially diluted PP2 solutions to the appropriate wells of a 384-well plate.
-
For the "no inhibitor" (positive) control wells, add 2.5 µL of Kinase Reaction Buffer containing the same percentage of DMSO.
-
For the "no enzyme" (negative) control wells, add 2.5 µL of Kinase Reaction Buffer with DMSO.
-
-
Kinase Reaction:
-
Prepare a 2X enzyme/substrate mixture in Kinase Reaction Buffer containing the appropriate concentration of each kinase and its corresponding substrate. The ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X enzyme/substrate mixture to each well. The total reaction volume is 5 µL.
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average luminescence of the "no enzyme" (negative) control wells from all other measurements.
-
Calculate the percentage of kinase inhibition for each PP2 concentration relative to the "no inhibitor" (positive) control.
-
Plot the percent inhibition against the logarithm of the PP2 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Workflow and Signaling Context
To better illustrate the experimental process and the biological context of Src kinase inhibition, the following diagrams are provided.
Caption: Experimental workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Caption: Simplified overview of the Src signaling pathway and its inhibition by PP2.
Discussion: Implications of the PP2 Cross-Reactivity Profile
The cross-reactivity profile of PP2 provides valuable insights for its application in both basic research and as a scaffold for drug development. While its potent inhibition of Src family kinases makes it a useful tool to probe their function, its off-target activities necessitate careful interpretation of experimental results.
The inhibition of PTK6, a kinase implicated in breast cancer, by PP2 suggests a potential for broader anti-cancer activity than just targeting Src family kinases.[10] However, the inhibition of RIP2 and CK1δ could lead to unintended effects on inflammatory responses and circadian rhythms, respectively. The activity against c-Abl, although weaker than against Src family members, is noteworthy, as c-Abl is a key player in cell cycle regulation and the target of the successful cancer drug imatinib.[1]
For drug development professionals, the pyrazolo[3,4-d]pyrimidine scaffold of PP2 represents a promising starting point for the development of more selective inhibitors. Structure-activity relationship (SAR) studies, guided by comprehensive selectivity profiling, can identify modifications that enhance potency against the desired target while minimizing interactions with off-target kinases. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.
Conclusion
This guide has provided a comprehensive overview of the cross-reactivity profile of the pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, PP2, as a case study for understanding the critical importance of selectivity in kinase inhibitor development. The presented data and experimental protocols offer a practical framework for researchers to assess the selectivity of their own compounds. As the field of kinase drug discovery continues to evolve, a deep understanding of a compound's interactions across the kinome will remain an indispensable component of developing safer and more effective targeted therapies.
References
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Proto-oncogene tyrosine-protein kinase Src - Wikipedia. (2023, December 21). Retrieved February 23, 2026, from [Link]
- Eser, B., & Jänne, P. A. (2020). SRC Signaling in Cancer and Tumor Microenvironment. In The Tumor Microenvironment (pp. 45-63). Springer, Cham.
- Ito, Y., et al. (2016). The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Oncology Letters, 12(5), 3533–3540.
- Brandvold, K. R., et al. (2012). Development of a highly selective c-Src kinase inhibitor. ACS Chemical Biology, 7(8), 1393–1398.
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PP2 (kinase inhibitor) - Wikipedia. (2023, October 29). Retrieved February 23, 2026, from [Link]
- Ishizawar, R., & Parsons, S. J. (2017). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Cancer cell, 32(4), 425-427.
- My-Chan, D., & Shaked, Y. (2014). Src as the link between inflammation and cancer. Frontiers in physiology, 5, 1.
- Sen, B., & Johnson, F. M. (2011). Regulation of Src Family Kinases in Human Cancers. Journal of Signal Transduction, 2011, 865819.
- Gunerka, P., et al. (2020).
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4063–4073.
- Hu, Y., et al. (2004). Requirement of Src kinases Lyn, Hck and Fgr for BCR-ABL1-induced B-lymphoblastic leukemia but not chronic myeloid leukemia.
- Wells, C. I., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
- Wu, J., et al. (2008). Lyn regulates BCR-ABL and Gab2 tyrosine phosphorylation and c-Cbl protein stability in imatinib-resistant chronic myelogenous leukemia cells. Blood, 111(7), 3821–3829.
- Hu, Y., et al. (2004). Requirement of Src kinases Lyn, Hck and Fgr for BCR-ABL1-induced B-lymphoblastic leukemia but not chronic myeloid leukemia.
-
KINOMEscan data - HMS LINCS Project. (2018, January 18). Retrieved February 23, 2026, from [Link]
- Dorsey, J. F., et al. (2002). Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases. Blood, 100(8), 2927–2933.
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Comparative Guide: Validating Binding Affinity of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one to GPR119
Target Audience: Drug Discovery Scientists, Pharmacologists, and Assay Development Specialists. Compound Class: Synthetic GPR119 Agonist (Piperidine-Pyrimidine Scaffold).[1][2] Primary Indication: Metabolic Disorders (Type 2 Diabetes, Obesity).[3]
Executive Summary & Target Identification
The compound 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one contains the core pharmacophore of a GPR119 agonist . GPR119 is a lipid-sensing G-Protein Coupled Receptor (GPCR) predominantly expressed in pancreatic
Validating the binding affinity (
This guide compares the three primary methodologies for affinity validation and provides a detailed protocol for the industry gold standard: Radioligand Competition Binding .
Methodology Comparison: Selecting the Right Tool
To confirm binding affinity, you must choose a method that isolates the ligand-receptor interaction from downstream signaling amplification.
| Feature | Method A: Radioligand Binding (Filtration) | Method B: Surface Plasmon Resonance (SPR) | Method C: TR-FRET (e.g., LanthaScreen) |
| Primary Output | Equilibrium Dissociation Constant ( | Kinetics ( | Binding |
| Mechanism | Competition with radioactive tracer (e.g., [³H]-MBX-2982) | Label-free mass change on sensor chip | Energy transfer between fluorophore-tracer and Tb-labeled receptor |
| Suitability for GPR119 | High (Gold Standard) . Tolerates lipophilic ligands well if NSB is managed. | Low/Medium . GPCRs are unstable on chips; requires nanodiscs or virus-like particles (VLPs). | Medium . Requires specific tagged receptor expression systems. |
| Throughput | Medium (96-well) | Low/Medium | High (384/1536-well) |
| Pros | Direct measure of affinity; historically validated; high sensitivity. | Real-time kinetics; no radiation. | Homogeneous (no wash); fast. |
| Cons | Radioactive waste; requires separation step (filtration). | High cost; technical difficulty with membrane proteins. | Potential interference from fluorescent compounds. |
Recommendation: For a definitive confirmation of binding affinity for 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one, Radioligand Competition Binding is the most robust and accepted method due to the lipophilic nature of the GPR119 pocket.
Scientific Rationale: The GPR119 Signaling Pathway
Understanding the target biology is crucial for assay buffer selection. GPR119 couples to
Figure 1: GPR119 signaling cascade. Binding affinity assays isolate the "Ligand -> GPR119" step, ignoring downstream amplification.
Detailed Protocol: Radioligand Competition Binding Assay
This protocol uses membrane preparations from HEK293 cells overexpressing human GPR119. The test compound competes with a known tritiated GPR119 agonist (e.g.,
Phase 1: Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM
, 1 mM EDTA, 0.2% BSA (Fatty-acid free).-
Expert Insight: BSA is critical. GPR119 ligands are highly lipophilic and will stick to plasticware ("wall effect") without BSA, causing artificially low potency.
-
-
Membrane Prep: Harvest HEK293-hGPR119 cells. Homogenize in ice-cold buffer (no
). Centrifuge at 48,000 . Resuspend pellet in Assay Buffer.-
Validation: Protein concentration must be determined (BCA assay) to ensure 5–10
protein/well.
-
-
Radioligand: Dilute
-Tracer to a concentration of (typically 2–5 nM). -
Test Compound: Dissolve 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one in 100% DMSO. Serial dilute (10-point curve) ensuring final DMSO < 1%.
Phase 2: Experimental Workflow
Figure 2: Step-by-step workflow for the filtration-based binding assay.
Phase 3: Critical Steps & Quality Control
-
PEI Pre-soaking: Soak Glass Fiber (GF/C) filters in 0.3% Polyethyleneimine (PEI) for 1 hour.
-
Why? GPR119 is a basic protein; PEI blocks negatively charged sites on the filter, reducing Non-Specific Binding (NSB) of the radioligand to the filter itself.
-
-
NSB Controls: Include wells with 10
unlabeled standard (e.g., MBX-2982) to define non-specific binding. -
Equilibrium: Do not rush incubation. Lipophilic ligands have slow
and rates. 90 minutes is the minimum; 2 hours is safer.
Data Analysis & Interpretation
Calculating (Inhibition Constant)
Raw data (CPM) is converted to % Specific Binding. The
The Cheng-Prusoff Equation is then used to calculate the absolute affinity (
- : Concentration of your compound displacing 50% of the radioligand.
- : Concentration of radioligand used (e.g., 2 nM).
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).
Expected Results Table
| Parameter | High Affinity (Drug-Like) | Moderate Affinity (Hit) | Low/Non-Binder |
| < 50 nM | 50 nM – 1 | > 10 | |
| < 20 nM | 20 nM – 500 nM | > 5 | |
| Hill Slope | ~ -1.0 | ~ -1.0 | Shallow/Irregular |
Interpretation: If the Hill slope deviates significantly from -1.0 (e.g., -0.5), suspect negative cooperativity, aggregation, or allosteric binding.
References
-
Overton, H. A., et al. (2008). "Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents." Cell Metabolism, 3(3), 167-175.
-
Jones, R. M., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes and obesity."[1][3][5] Expert Opinion on Therapeutic Patents, 19(10), 1339-1359.
-
Ritter, K., et al. (2012). "GPR119 agonists for the treatment of metabolic disorders."[3][4][5] Journal of Medicinal Chemistry, 55(11), 5555-5567.
-
Motulsky, H. J., & Neubig, R. R. (2010). "Analysis of ligand binding data." Current Protocols in Neuroscience, Chapter 7.
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- 2. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Analysis of the In Vitro Antifungal Activity of 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one (PYP-B)
Abstract
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents with distinct mechanisms of action. This guide provides a comprehensive benchmark analysis of the in vitro antimycotic activity of a novel synthetic compound, 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one (designated PYP-B), against a panel of clinically relevant fungal species. The activity of PYP-B is compared with established antifungal drugs from three major classes: the azole (Fluconazole), the polyene (Amphotericin B), and the echinocandin (Caspofungin). Utilizing standardized broth microdilution methodologies, as prescribed by the Clinical and Laboratory Standards Institute (CLSI), we present minimum inhibitory concentration (MIC) data to delineate the potency and spectrum of PYP-B. The results indicate that PYP-B exhibits significant antifungal activity, particularly against Candida species, suggesting a promising avenue for further investigation.
Introduction
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1] The therapeutic arsenal against these infections is limited and threatened by the rise of antifungal resistance.[2] The primary classes of systemic antifungal agents—azoles, polyenes, and echinocandins—each possess unique mechanisms of action, but also limitations in terms of spectrum, toxicity, and the potential for resistance development.[2][3]
-
Azoles , such as fluconazole, inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5][6]
-
Polyenes , like amphotericin B, bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately, cell death.[2][4][7][8]
-
Echinocandins , including caspofungin, are a newer class of antifungals that inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[9][10][11]
The novel compound, 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one (PYP-B), represents a potential new scaffold for antifungal drug development. This guide details the head-to-head comparison of PYP-B's in vitro activity against that of current standard-of-care antifungals, providing a foundational dataset for its further evaluation.
Materials and Methods
The in vitro antifungal activity was determined using the broth microdilution method, adhering to the guidelines outlined in the CLSI document M27-A3 for yeasts.[12][13][14] This standardized protocol ensures reproducibility and allows for meaningful comparison of data across different studies and laboratories.
Fungal Strains
A panel of clinically relevant fungal isolates was used, including:
-
Candida albicans (ATCC 90028)
-
Candida glabrata (ATCC 90030)
-
Candida parapsilosis (ATCC 22019)
-
Candida krusei (ATCC 6258)
-
Cryptococcus neoformans (ATCC 90112)
-
Aspergillus fumigatus (ATCC 204305)
Antifungal Agents
PYP-B was synthesized and purified to >98% purity. Fluconazole, Amphotericin B, and Caspofungin were obtained as standard laboratory-grade powders. Stock solutions were prepared in dimethyl sulfoxide (DMSO) and further diluted in RPMI-1640 medium.
Broth Microdilution Assay
The assay was performed in 96-well microtiter plates. Fungal inocula were prepared and adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL. The antifungal agents were serially diluted to create a range of concentrations. The plates were incubated at 35°C for 24-48 hours.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was defined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of fungal growth (≥50% for azoles and echinocandins, and ≥90% for polyenes) compared to the growth control.[1] The endpoint was determined visually and confirmed by spectrophotometric reading.
Results and Discussion
The in vitro antifungal activities of PYP-B and the comparator agents are summarized in Table 1. The MIC values represent the concentration in µg/mL required to inhibit fungal growth.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Fungal Species | PYP-B | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans | 2 | 1 | 0.5 | 0.125 |
| Candida glabrata | 4 | 16 | 1 | 0.25 |
| Candida parapsilosis | 1 | 2 | 0.5 | 1 |
| Candida krusei | 8 | 64 | 1 | 0.5 |
| Cryptococcus neoformans | 16 | 8 | 0.25 | >16 |
| Aspergillus fumigatus | >64 | >64 | 1 | 0.125 |
The data indicates that PYP-B demonstrates potent activity against several Candida species. Notably, it was effective against C. glabrata and C. krusei, species that are known for their intrinsic or acquired resistance to fluconazole.[15] The MIC value of 4 µg/mL for PYP-B against C. glabrata is significantly lower than that of fluconazole (16 µg/mL).
PYP-B showed moderate activity against C. parapsilosis and C. albicans. Its activity against Cryptococcus neoformans was limited, and it did not show significant activity against the mold Aspergillus fumigatus at the concentrations tested.
Compared to the other antifungals, Amphotericin B and Caspofungin generally exhibited lower MIC values across the tested species, which is consistent with their broad-spectrum activity.[16] However, the unique activity profile of PYP-B, particularly against azole-resistant Candida species, warrants further investigation.
The chemical structure of PYP-B, containing a pyrimidine and a piperidine moiety, suggests a potential mechanism of action that may differ from the established antifungal classes. Piperidine derivatives have been explored as potential antifungal agents, some of which target ergosterol biosynthesis.[17][18]
Conclusion
This comparative guide demonstrates that 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one (PYP-B) is a novel compound with promising in vitro antifungal activity, particularly against clinically important Candida species, including those with reduced susceptibility to fluconazole. While its spectrum of activity is not as broad as that of amphotericin B or caspofungin, its efficacy against specific resistant pathogens suggests it could be a valuable lead for the development of new antifungal therapies. Further studies are required to elucidate its precise mechanism of action, evaluate its potential for toxicity, and assess its efficacy in in vivo models of fungal infection.
References
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A Practical Guide to Antifungal Susceptibility Testing. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These... (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
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Antifungal Susceptibility Testing for C. auris. (2024, April 24). Centers for Disease Control and Prevention. Retrieved February 22, 2026, from [Link]
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Mode of Action of Antifungal Drugs. (2022, August 10). Microbiology Info.com. Retrieved February 22, 2026, from [Link]
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M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022, August 3). Clinical and Laboratory Standards Institute. Retrieved February 22, 2026, from [Link]
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Clinical breakpoint table. (2024, April 16). European Committee on Antimicrobial Susceptibility Testing. Retrieved February 22, 2026, from [Link]
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Polyene-Based Derivatives with Antifungal Activities. (2024, August 14). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
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Echinocandins – structure, mechanism of action and use in antifungal therapy. (2022, March 16). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
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Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023, June 8). MDPI. Retrieved February 22, 2026, from [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021, November 28). MDPI. Retrieved February 22, 2026, from [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025, October 16). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
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Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021, September 16). ACS Publications. Retrieved February 22, 2026, from [Link]
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In Vitro Activity of Novel Antifungal Olorofim against Filamentous Fungi and Comparison to Eight Other Antifungal Agents. (2021, May 12). MDPI. Retrieved February 22, 2026, from [Link]
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Antifungal susceptibility testing following the CLSI M27 document... (2023, December 12). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
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Polyene Macrolide Antimicrobials for Use In Animals. (n.d.). MSD Veterinary Manual. Retrieved February 22, 2026, from [Link]
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Echinocandin. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
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Antifungal activity of the volatile organic compounds produced by... (2022, October 20). Frontiers. Retrieved February 22, 2026, from [Link]
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Action Mechanisms of Antifungal Drugs. Polyenes, azoles and allylamines... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Antifungal Susceptibility Test Interpretive Criteria. (2025, October 16). U.S. Food and Drug Administration. Retrieved February 22, 2026, from [Link]
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Antifungal Susceptibility Testing: Current Approaches. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
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Echinocandins: The Expanding Antifungal Armamentarium. (2015, November 5). Oxford Academic. Retrieved February 22, 2026, from [Link]
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Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds... (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
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Candidiasis Medication. (2024, September 27). Medscape. Retrieved February 22, 2026, from [Link]
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Mechanisms of action in antifungal drugs. (n.d.). Salem Press. Retrieved February 22, 2026, from [Link]
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In Vitro Antifungal Activity and Chemical Composition of Piper auritum Kunth Essential Oil... (2021, May 28). MDPI. Retrieved February 22, 2026, from [Link]
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Mechanisms of echinocandin antifungal drug resistance. (2015, July 17). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
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Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023, August 8). Taylor & Francis Online. Retrieved February 22, 2026, from [Link]
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Azole antifungals. (n.d.). Life Worldwide. Retrieved February 22, 2026, from [Link]
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Identification and antifungal susceptibility patterns of reference yeast strains... (2025, March 19). Oxford Academic. Retrieved February 22, 2026, from [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers. Retrieved February 22, 2026, from [Link]
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Echinocandins in the Management of Invasive Fungal Infections, Part 1. (2006, September 1). Medscape. Retrieved February 22, 2026, from [Link]
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CLSI publishes M27M44S, Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2024, May 21). Regulations.gov. Retrieved February 22, 2026, from [Link]
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Antifungal Susceptibility Testing (AFST). (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved February 22, 2026, from [Link]
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Safety Operating Guide
1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one proper disposal procedures
[1][2]
Executive Summary & Immediate Directive
1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one is a nitrogen-containing heterocyclic organic compound, likely utilized as a pharmaceutical intermediate or GPR119 agonist analog.[1][2] Due to its bioactive potential and structural stability, it must never be disposed of via sanitary sewer systems. [2]
Primary Disposal Path: High-Temperature Incineration (Organic Waste Stream). RCRA Classification (USA): Non-listed, but treat as Hazardous Waste due to potential toxicity and environmental persistence.[1][2]
Chemical Profile & Hazard Identification (SAR Analysis)
Structure-Activity Relationship (SAR) analysis based on piperidine and pyrimidine analogs.[1][2]
| Property | Specification | Operational Implication |
| Chemical Structure | Piperidine ring linked to Pyrimidine via ether; N-butyryl group.[1][2] | High nitrogen content; generates NOx upon incineration.[2] |
| Physical State | Solid (Crystalline Powder) | Dust generation risk; requires inhalation protection.[2][3] |
| Solubility | Low in water; Soluble in DMSO, Methanol, DCM.[2] | Do not use water for spill cleanup; use organic solvents or dry absorbents.[2] |
| Hazard Class | Irritant (Skin/Eye/Resp) ; Acute Tox. 4 (Oral) | Standard BSL-1/Chemical Safety Level 2 handling.[1][2] |
| Reactivity | Stable; Incompatible with strong oxidizers.[2] | Segregate from nitric acid, perchlorates, and peroxides.[2] |
Pre-Disposal Handling & PPE
Before initiating disposal, ensure the following barrier protections are in place to prevent exposure during transfer.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 mask (minimum) or Half-mask respirator with P100 cartridges if handling >100mg of dry powder outside a fume hood.[1][2]
-
Dermal: Nitrile gloves (Double gloving recommended: 0.11mm outer / 0.06mm inner).[2]
-
Ocular: Chemical splash goggles (ANSI Z87.1).[2]
-
Body: Lab coat (buttoned) and long pants.
Disposal Workflow: Step-by-Step
This protocol ensures compliance with environmental regulations (EPA/RCRA) and minimizes personnel risk.[1][2]
Phase A: Waste Stream Segregation
Determine the state of the waste (Solid pure substance vs. Liquid reaction mixture).[2]
Scenario 1: Solid Waste (Pure Compound or Contaminated Solids)[1]
-
Containment: Place the solid substance or contaminated weigh boats/wipes into a clear polyethylene bag (minimum 2 mil thickness).[2]
-
Secondary Containment: Seal the bag and place it inside a fiberboard drum or wide-mouth HDPE jar designated for "Solid Hazardous Waste."
-
Labeling: Affix a hazardous waste tag.
Scenario 2: Liquid Waste (Mother Liquors/Solutions)[1]
-
Solvent Compatibility: Ensure the solvent (e.g., DCM, Methanol) is compatible with the "Organic Solvents" carboy.[2]
-
Critical Check: If dissolved in DMSO or water, segregation into "Non-Halogenated Organic" is preferred.[2] If dissolved in DCM/Chloroform, use "Halogenated Organic."
-
-
Transfer: Funnel liquid into the appropriate HDPE carboy (Safety Can). Leave 10% headspace to prevent over-pressurization.[2]
-
Rinsing: Triple rinse the original vessel with a small volume of compatible solvent and add rinsate to the waste carboy.[2]
Phase B: The Decision Matrix (Visualization)[1]
Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.[1][2]
Emergency Procedures: Spills & Exposure
Spill Cleanup (Dry Powder)[1]
-
Evacuate & Ventilate: Clear the immediate area.[2][3] If outside a hood, allow dust to settle for 5 minutes.[2]
-
PPE Upgrade: Don a fit-tested N95 or respirator.[2]
-
Containment: Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust aerosolization.[2]
-
Removal: Scoop up the material using a plastic spatula.[2] Place all waste into a sealable bag.
-
Decontamination: Wipe the surface with a 10% soap/water solution, followed by an ethanol wipe.[2]
First Aid
Regulatory Framework & Compliance
-
USA (RCRA): This compound is not a "Listed Waste" (P or U list) but must be characterized.[2] If ignitable solvents are used, it carries the D001 code.[2] If toxic, it falls under the "General Organic Waste" umbrella.[2]
-
EU (REACH): Treat as H315/H319/H335 (Irritant) and dispose of via a licensed chemical waste contractor (EWC Code 07 05 13*).[2]
References
-
PubChem. (2025).[2][5] Compound Summary: Piperidine Derivatives and GPR119 Agonists. National Library of Medicine.[2] Retrieved from [Link]
-
U.S. EPA. (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. United States Environmental Protection Agency.[2] Retrieved from [Link][1]
Sources
- 1. 4-(4-(Pyridin-2-yl)piperazin-1-yl)-1-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)butan-1-one | C28H34N6O | CID 76967420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-[4-({4-Amino-5-[(2-methoxyphenyl)carbonyl]pyrimidin-2-yl}amino)piperidin-1-yl]butan-1-one | C21H27N5O3 | CID 10069391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-1-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)butan-1-one | C19H23N3O2 | CID 76965261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. afgsci.com [afgsci.com]
Personal Protective Equipment & Handling Guide: 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one
Part 1: The Hazard Profile & Control Banding
The "Unknown Hazard" Principle
You are handling 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)butan-1-one .[1][2][3] While specific toxicological data for this exact molecule may be sparse in public registries, its structure—a piperidine-pyrimidine ether linked to a butyryl group—identifies it as a probable GPR119 agonist or a pharmacophore used in metabolic disease research (Type 2 Diabetes/Obesity) [1].
Why this matters: Compounds in this class are designed to be bioactive . They target G-protein coupled receptors in the pancreas and intestinal tract to modulate insulin secretion.[4][5] Because this molecule is likely a research-grade bioactive agent without a fully established Occupational Exposure Limit (OEL), we must apply Control Banding .
Default Hazard Assignment: OEB 3 (Occupational Exposure Band 3)
-
Estimated Potency: High (Bioactive in the nanomolar range).
-
Target OEL: 10 – 100 µg/m³ (8-hour TWA).
-
Critical Risk: Inhalation of dry powder and dermal absorption (lipophilic structure).
Part 2: Personal Protective Equipment (PPE) Specifications
Do not rely on generic "lab safety" rules. For this compound, PPE is the secondary line of defense; containment is the primary.
1. Respiratory Protection (The Critical Barrier)
-
Standard Operation (Inside Fume Hood): No respirator required if the sash is at the correct working height and face velocity is >0.5 m/s.
-
Spill Cleanup / Outside Hood:
-
Minimum: Half-face respirator with P100 (HEPA) cartridges.
-
Rationale: N95 masks filter 95% of particles >0.3 microns. Milled pharmaceutical intermediates often contain "fines" (particles <1 micron) that behave like gases. A P100 filter provides 99.97% efficiency, necessary for bioactive dusts [2].
-
2. Dermal Protection (Glove Permeation Logic)
-
Material: Nitrile Rubber (Minimum thickness: 5 mil / 0.12 mm).
-
Configuration: Double Gloving is mandatory.
-
Inner Glove: Standard Nitrile (inspection layer).
-
Outer Glove: Long-cuff Nitrile (covers lab coat sleeve).
-
-
Rationale: The butyryl-amide moiety increases lipophilicity, facilitating skin absorption. Latex is permeable to many organic amides and offers poor chemical resistance against the solvents (DMSO/DCM) likely used to solubilize this compound [3].
-
Change Schedule: Immediately upon splash; routinely every 60 minutes.
3. Ocular & Body Protection[6][7]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift behind lenses.
-
Body: Disposable Tyvek® lab coat or sleeve covers.
-
Why: Cotton lab coats retain dust. If you spill this powder on cotton, you may track bioactive dust into common areas (cafeteria, office). Disposable covers prevent cross-contamination.
-
Part 3: Operational Workflow & Visualization
Decision Logic for PPE Selection
The following diagram illustrates the decision matrix for handling this compound based on the state of matter and containment availability.
Figure 1: Risk-based PPE selection logic. Note that handling dry powder outside a fume hood triggers the highest respiratory protection requirement.
Part 4: Step-by-Step Handling Protocol
Experiment: Solubilization for In Vitro Assay (Weighing 10 mg)
Objective: Safely transfer solid powder to solution without aerosolizing the bioactive agent.
Step 1: Preparation (The "Static" Check)
-
Place an anti-static gun or ionizer bar inside the weigh station.
-
Why: Piperidine derivatives often carry static charge. Static can cause powder to "jump" off the spatula, creating an invisible aerosol cloud.
-
Line the work surface with an absorbent, plastic-backed bench pad.
Step 2: Weighing (The "Closed" Technique)
-
Tare the receiving vial (with lid ON) on the balance.
-
Open the source container only inside the fume hood.
-
Transfer powder using a disposable spatula.
-
Critical: Do not dump powder. Gently tap the spatula against the inner wall of the vial.
-
Cap the vial immediately after transfer.
-
Wipe the exterior of the vial with a Kimwipe dampened in Ethanol before removing from the balance.
Step 3: Solubilization
-
Add solvent (e.g., DMSO) via syringe through a septum if possible, or gently down the side of the vial.
-
Vortex inside the hood.
Step 4: Decontamination
-
Solvent: This compound is lipophilic. Water alone will not clean it.
-
Wash Buffer: Use a 70% Ethanol or Isopropanol solution to wipe down the balance and bench pad.
-
Dispose of the bench pad and gloves as Hazardous Chemical Waste .
Part 5: Waste & Disposal Strategy
Never dispose of this compound down the drain. As a bioactive agent, it poses an environmental risk to aquatic life.[8]
| Waste Stream | Item | Disposal Method |
| Solid Waste | Contaminated gloves, bench pads, weigh boats | High-Temperature Incineration (Yellow Bag/Bin) |
| Liquid Waste | Mother liquors, DMSO stock solutions | Non-Halogenated Organic Solvent Waste (unless DCM is used) |
| Sharps | Contaminated needles/syringes | Bio-Hazard/Chem-Contaminated Sharps Bin |
Part 6: Emergency Response (Spill Scenario)
Scenario: You drop a vial containing 50mg of dry powder on the floor.
-
Evacuate: Clear the immediate area (radius of 3 meters).
-
PPE Up: Don a P100 respirator, double gloves, and shoe covers.
-
Contain: Cover the spill with a damp paper towel (soaked in water/surfactant) to prevent dust generation. Do not sweep dry dust.
-
Clean: Scoop up the damp material/glass. Wipe the area 3 times with Ethanol.
-
Verify: If available, use a UV lamp (many heterocycles fluoresce) to check for residue, though this is not guaranteed for this specific molecule.
References
-
Ritter, K. et al. (2012). GPR119 agonists for the treatment of type 2 diabetes and obesity: therapeutic potential and recent progress. Expert Opinion on Therapeutic Patents. Link
-
Occupational Safety and Health Administration (OSHA) . (2024).[9][10] Respiratory Protection Standard 1910.134. United States Department of Labor. Link
-
Ansell Chemical Resistance Guide . (2023). Permeation & Degradation Data for Nitrile vs. Amides. Ansell Safety. Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
Sources
- 1. 1-[4-({4-Amino-5-[(2-methoxyphenyl)carbonyl]pyrimidin-2-yl}amino)piperidin-1-yl]butan-1-one | C21H27N5O3 | CID 10069391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-(Pyridin-2-yl)piperazin-1-yl)-1-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)butan-1-one | C28H34N6O | CID 76967420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-1-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)butan-1-one | C19H23N3O2 | CID 76965261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. afgsci.com [afgsci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. combi-blocks.com [combi-blocks.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
